Di-2-Pyridyl Thionocarbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
dipyridin-2-yloxymethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOVSVBLHGFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352128 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-50-3 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Di-2-Pyridyl Thionocarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Di-2-Pyridyl Thionocarbonate (DPTC). DPTC is a versatile reagent in organic synthesis, primarily utilized as a thiocarbonyl transfer agent for the preparation of various sulfur-containing compounds, which are of significant interest in medicinal chemistry and drug development.[1] This document details the synthetic protocol, purification methods, and extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
This compound, with the chemical formula C₁₁H₈N₂O₂S, is a stable, crystalline solid that serves as a safer and more convenient alternative to the highly toxic thiophosgene (B130339) in various chemical transformations. Its utility lies in its ability to efficiently introduce a thiocarbonyl group (C=S) into organic molecules, a key step in the synthesis of thioamides, thiocarbamates, and other heterocyclic compounds which are important scaffolds in many pharmaceutical agents.[1] The pyridine (B92270) moieties in DPTC activate the thiocarbonyl group towards nucleophilic attack and serve as good leaving groups, facilitating a wide range of synthetic applications.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 2-hydroxypyridine (B17775) with thiophosgene in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-Hydroxypyridine
-
Thiophosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
A solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of thiophosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred solution of 2-hydroxypyridine and triethylamine over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt.
-
The filtrate is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a crystalline solid.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂S | [2][3] |
| Molecular Weight | 232.26 g/mol | [2][3] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 94-98 °C | [2][3] |
| Solubility | Soluble in dichloromethane, chloroform | |
| CAS Number | 96989-50-3 | [2][3] |
Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the protons on the two equivalent pyridine rings.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 | ddd | H-6 (ortho to N) | |
| ~7.8 | ddd | H-4 (para to N) | |
| ~7.2 | m | H-3 (meta to N) | |
| ~7.1 | ddd | H-5 (meta to N) |
Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
The ¹³C NMR spectrum shows six signals, one for the thiocarbonyl carbon and five for the carbons of the two equivalent pyridine rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=S (Thiocarbonyl) |
| ~152 | C-2 (attached to O) |
| ~150 | C-6 (ortho to N) |
| ~140 | C-4 (para to N) |
| ~122 | C-5 (meta to N) |
| ~115 | C-3 (meta to N) |
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600, ~1470 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1350-1250 | Strong | C=S stretch (thiocarbonyl) |
| ~1200-1100 | Strong | C-O-C asymmetric stretch |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z Value | Interpretation |
| 232 | Molecular ion peak [M]⁺ |
| 138 | Fragment corresponding to the loss of a 2-pyridyloxy radical |
| 95 | Fragment corresponding to the 2-hydroxypyridine cation |
| 78 | Pyridine fragment |
Logical Relationships in Characterization
The characterization data are interconnected and provide a complete picture of the molecule's structure.
References
Di-2-Pyridyl Thionocarbonate: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-2-pyridyl thionocarbonate (DPTC), a stable and versatile thiocarbonyl transfer reagent, has emerged as a significant tool in organic synthesis since its introduction. This technical guide provides a comprehensive overview of the discovery and history of DPTC, detailed experimental protocols for its synthesis, and its key applications in the preparation of isothiocyanates, thioesters, and amides. The document elucidates the mechanistic pathways of these transformations and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction workflows and logical relationships, offering a deeper understanding of the chemical processes involved.
Introduction
This compound (DPTC), with the chemical formula C₁₁H₈N₂O₂S, is a crystalline solid that has garnered considerable attention as a reagent in organic synthesis.[1][2] Its primary utility lies in its function as an efficient thiocarbonyl transfer agent, providing a safer and more versatile alternative to the highly toxic thiophosgene (B130339).[3] This guide delves into the historical context of its discovery, provides detailed methodologies for its preparation, and explores its synthetic applications, particularly those relevant to drug development and medicinal chemistry.
Discovery and History
This compound was first reported in a 1985 publication in Tetrahedron Letters by Sunggak Kim and Kyu Yang Yi.[3][4][5][6] Their seminal work introduced DPTC as a novel reagent for the preparation of isothiocyanates and carbodiimides.[4][5] The development of DPTC was driven by the need for a stable, crystalline, and less hazardous substitute for thiophosgene for the synthesis of isothiocyanates from primary amines.[7] Prior to the introduction of DPTC, methods for isothiocyanate synthesis often involved harsh reagents and suffered from limitations in scope and functional group tolerance.[7][8] The work by Kim and Yi established DPTC as a mild and efficient reagent, paving the way for its broader application in organic synthesis.
Synthesis of this compound
The original and most common method for the synthesis of this compound involves the reaction of thiophosgene with 2-hydroxypyridine (B17775).[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydroxypyridine
-
Thiophosgene (CSCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
A solution of thiophosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred solution of 2-hydroxypyridine and triethylamine over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction mixture is then washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a white to pale yellow crystalline solid.
Quantitative Data:
| Product | Starting Materials | Solvent | Base | Yield (%) | Melting Point (°C) |
| This compound | 2-Hydroxypyridine, Thiophosgene | Dichloromethane | Triethylamine | 85-95 | 94-98[2] |
Synthesis Workflow:
Applications in Organic Synthesis
This compound is a versatile reagent with applications in the synthesis of several important functional groups.
Synthesis of Isothiocyanates
The primary and most well-documented application of DPTC is the conversion of primary amines to isothiocyanates.[4][5][6] This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.
Materials:
-
Primary amine
-
This compound (DPTC)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in dichloromethane or acetonitrile, triethylamine (1.1 equivalents) is added.
-
This compound (1.1 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding isothiocyanate.
Quantitative Data for Isothiocyanate Synthesis:
| Amine Substrate | Reaction Time (h) | Yield (%) |
| Benzylamine | 1 | 92 |
| Cyclohexylamine | 1.5 | 95 |
| Aniline | 2 | 88 |
| p-Toluidine | 2 | 90 |
| p-Nitroaniline | 4 | 75 |
Reaction Pathway for Isothiocyanate Formation:
Synthesis of Thioesters
DPTC can also be utilized as a coupling reagent for the synthesis of thioesters from carboxylic acids and thiols. This method provides a convenient alternative to other coupling agents.
Materials:
-
Carboxylic acid
-
Thiol
-
This compound (DPTC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) and the thiol (1.1 equivalents) in dichloromethane, a catalytic amount of DMAP is added.
-
This compound (1.1 equivalents) is added to the mixture at room temperature.
-
The reaction is stirred at room temperature for 4-12 hours.
-
The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired thioester.
Quantitative Data for Thioester Synthesis:
| Carboxylic Acid | Thiol | Reaction Time (h) | Yield (%) |
| Benzoic acid | Thiophenol | 6 | 85 |
| Acetic acid | Benzyl mercaptan | 4 | 90 |
| Phenylacetic acid | Ethanethiol | 8 | 82 |
Conclusion
This compound has proven to be a valuable and versatile reagent in organic synthesis since its discovery. Its stability, ease of handling, and high reactivity under mild conditions make it an excellent choice for the synthesis of isothiocyanates, thioesters, and amides. The methodologies presented in this guide offer researchers and drug development professionals reliable protocols for utilizing DPTC in their synthetic endeavors. The continued exploration of DPTC and related reagents is expected to lead to further advancements in the efficient construction of complex organic molecules.
References
- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
Di-2-Pyridyl Thionocarbonate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Di-2-pyridyl thionocarbonate (DPTC) is a versatile reagent in organic synthesis, finding significant application in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Core Properties of this compound
This compound is a stable, solid compound that serves as an effective reagent for the formation of carbon-sulfur bonds.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 96989-50-3 | [2][3] |
| Molecular Formula | C₁₁H₈N₂O₂S | [2][3] |
| Molecular Weight | 232.26 g/mol | [3] |
| Appearance | White to yellow to orange powder or crystals | [4][5] |
| Melting Point | 94-98 °C (lit.) | [3] |
| Purity | >98.0% | [2][4] |
| Storage Temperature | -20°C to 10°C | [2][3] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) | [4][5] |
| SMILES String | S=C(Oc1ccccn1)Oc2ccccn2 | [3] |
| InChI Key | IKYOVSVBLHGFMA-UHFFFAOYSA-N | [3] |
Applications in Drug Development and Organic Synthesis
DPTC is a valuable tool in medicinal chemistry and drug discovery, primarily utilized as a condensing agent and a safer substitute for the highly toxic thiophosgene. Its applications include:
-
Peptide Coupling: DPTC is effective in forming amide bonds between amino acids, a fundamental process in peptide synthesis.[4][5]
-
Synthesis of Isothiocyanates: It serves as a reagent for the preparation of isothiocyanates.
-
Thioester and Thioamide Formation: The reagent facilitates the synthesis of thioesters and thioamides, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1]
-
Heterocyclic Chemistry: DPTC is particularly beneficial in the synthesis of heterocyclic compounds, which are crucial scaffolds in many drug candidates.[1] Its use often leads to higher yields and reduced reaction times.[1]
-
Synthesis of Biologically Active Molecules: It has been used in the synthesis of complex molecules such as 10-des(carbamoyloxy)-10-isothiocyanatoporfiromycin.
Experimental Protocols
A representative experimental protocol for the use of this compound in peptide synthesis is detailed below.
Peptide Coupling of N-Cbz-L-leucine and Glycine (B1666218) Ethyl Ester [5]
-
Activation of the Carboxylic Acid:
-
Dissolve N-Cbz-L-leucine (145 mg, 0.54 mmol) in dichloromethane (1.5 mL).
-
To this solution, add this compound (125 mg, 0.54 mmol) and 4-Dimethylaminopyridine (DMAP) (5.3 mg, 0.043 mmol).
-
Stir the reaction mixture for 2 hours under an argon atmosphere at room temperature. This step forms the activated 2-pyridyl ester.
-
-
Amide Bond Formation:
-
In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (67 mg, 0.48 mmol) and triethylamine (B128534) (50 mg, 0.50 mmol) in dichloromethane (1.5 mL).
-
Add this solution to the reaction mixture from step 1.
-
Continue stirring for an additional 2 hours at room temperature.
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by preparative thin-layer chromatography (TLC) to yield the dipeptide product (151 mg, 90% yield) as a white solid.
-
Workflow and Reaction Diagrams
The following diagrams illustrate the experimental workflow for the peptide coupling reaction and a proposed logical relationship for the activation step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]
- 3. Di(2-pyridyl) thionocarbonate 98 96989-50-3 [sigmaaldrich.com]
- 4. チオ炭酸 O,O'-ジ-2-ピリジル | O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | 東京化成工業株式会社 [tcichemicals.com]
- 5. O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | TCI AMERICA [tcichemicals.com]
Spectroscopic Profile of Di-2-Pyridyl Thionocarbonate: A Technical Guide
For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Di-2-Pyridyl Thionocarbonate, a key reagent in various chemical syntheses. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, alongside detailed experimental protocols for data acquisition.
This compound (C₁₁H₈N₂O₂S, Molar Mass: 232.26 g/mol ) is a valuable thiocarbonyl transfer reagent. A thorough understanding of its spectroscopic characteristics is crucial for its proper identification, quality control, and for monitoring its reactivity in chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons of the two pyridyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridyl H | 8.45 - 8.43 | m | |
| Pyridyl H | 7.85 - 7.81 | m | |
| Pyridyl H | 7.30 - 7.27 | m | |
| Pyridyl H | 7.22 - 7.19 | m |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, the number of unique carbon signals is less than the total number of carbon atoms.
| Carbon | Chemical Shift (ppm) |
| C=S | 191.0 |
| Pyridyl C | 152.1 |
| Pyridyl C | 149.3 |
| Pyridyl C | 139.1 |
| Pyridyl C | 123.0 |
| Pyridyl C | 115.6 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 | C-H stretch (aromatic) | Medium |
| ~1580 | C=N stretch (pyridyl ring) | Strong |
| ~1460 | C=C stretch (aromatic) | Strong |
| ~1280 | C-O stretch | Strong |
| ~1150 | C=S stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment |
| 232.03 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the deuterated solvent signal.
IR Spectroscopy
Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
-
KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Instrument: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
-
Analysis: The instrument is set to scan a specific mass range to detect the molecular ion and any fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Theoretical Insights into the Reactivity of Di-2-Pyridyl Thionocarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridyl thionocarbonate (DPT) is a versatile organic compound featuring a central thionocarbonate moiety flanked by two pyridyl groups. The presence of the thiocarbonyl group (C=S) and the nitrogen-containing aromatic rings imparts a unique electronic landscape, making DPT a subject of interest for theoretical and synthetic chemists. Its reactivity is governed by the electrophilic nature of the thiocarbonyl carbon and the potential for the pyridyl groups to act as leaving groups or influence the reaction pathways through electronic and steric effects. This technical guide provides an in-depth theoretical exploration of the reactivity of this compound, drawing upon computational studies of analogous systems to elucidate potential reaction mechanisms and outlining the methodologies employed in such investigations. While direct computational studies on DPT are not extensively available in the current literature, the principles derived from related thionocarbonates and pyridyl-containing compounds offer significant predictive power.
Theoretical Reactivity Profile
The reactivity of this compound is primarily centered around the thiocarbonyl group. The carbon atom of the C=S bond is electrophilic and susceptible to nucleophilic attack. The stability of the resulting tetrahedral intermediate and the nature of the leaving groups (2-pyridyloxide) are crucial in determining the reaction outcome.
Theoretical studies on analogous aryl thionocarbonates, particularly their reactions with amines (pyridinolysis), have established a general mechanistic framework that is likely applicable to DPT.[1][2][3] These reactions are proposed to proceed through a stepwise mechanism involving one or more tetrahedral intermediates.
Reaction Mechanisms: A Theoretical Perspective
The reaction of this compound with a generic nucleophile (Nu) can be conceptualized through the following signaling pathway.
Caption: Generalized reaction pathway for the nucleophilic substitution of this compound.
In this proposed mechanism, the nucleophile attacks the electrophilic thiocarbonyl carbon to form a zwitterionic tetrahedral intermediate (T+/-).[1][2][3] This intermediate can then either revert to the reactants or undergo further transformation. In the presence of a proton acceptor (such as another molecule of the nucleophilic amine), a proton transfer can lead to an anionic tetrahedral intermediate (T-). The final step involves the expulsion of a 2-pyridyloxide leaving group to yield the products. The rate-determining step can vary depending on the nucleophile's basicity and the reaction conditions.[2]
Computational Methodologies for Studying DPT Reactivity
To obtain quantitative insights into the reactivity of this compound, computational chemistry serves as a powerful tool. Density Functional Theory (DFT) is a commonly employed method for such investigations.[4][5]
Experimental/Computational Workflow
The general workflow for a computational study of DPT reactivity is outlined below.
References
- 1. Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of the Pyridinolysis of Alkyl Aryl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unict.it [iris.unict.it]
Di-2-Pyridyl Thionocarbonate: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Di-2-Pyridyl Thionocarbonate (DPT) is a versatile reagent utilized in organic synthesis, notably as a thiophosgene (B130339) substitute for the preparation of isothiocyanates and in peptide coupling reactions.[1] A thorough understanding of its solubility and stability is paramount for its effective application, storage, and handling in a research and development setting. This technical guide provides a comprehensive overview of the available data on the solubility and stability of DPT, alongside detailed experimental protocols for its assessment.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 96989-50-3 | [2][3] |
| Molecular Formula | C₁₁H₈N₂O₂S | [2] |
| Molecular Weight | 232.26 g/mol | [2][3] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 94-98 °C |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction media. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following information has been compiled.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | pH |
| Water | 9280 g/L | Not Specified | Not Specified |
Note: The significant solubility in water is a key characteristic of this reagent.
Qualitative Solubility Observations
| Solvent | Observation | Source |
| Dichloromethane | Soluble |
Stability Profile
This compound is susceptible to degradation by moisture and heat, which necessitates specific storage and handling conditions.
General Stability Characteristics
| Condition | Observation | Recommended Storage | Source |
| Moisture | Moisture Sensitive | Store under inert gas | [4] |
| Heat | Heat Sensitive | -20°C or 0-10°C | [4] |
The thionocarbonate functional group is known to be susceptible to hydrolysis. A study on the pyridinolysis of related alkyl aryl thionocarbonates suggests that the reaction proceeds through a zwitterionic tetrahedral intermediate, with the expulsion of the aryloxide anion being a key step.[5][6] This indicates that the stability of this compound will be influenced by the pH of the medium and the presence of nucleophiles.
Experimental Protocols
Detailed experimental protocols for the determination of solubility and stability of this compound are not widely published. However, standard methodologies can be adapted for its characterization.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
1. Materials:
- This compound
- Purified water (e.g., Milli-Q)
- pH meter
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a series of buffered aqueous solutions at different pH values (e.g., 4, 7, 9).
- Add an excess amount of this compound to a known volume of each buffered solution in a sealed container.
- Place the containers in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
- After equilibration, cease agitation and allow the suspension to settle.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.
- The solubility is reported as the average concentration from at least three replicate experiments for each pH and temperature condition.
Protocol for Assessing Stability in Aqueous Solutions
This protocol outlines a general procedure for evaluating the hydrolytic stability of this compound.
1. Materials:
- This compound
- Buffered aqueous solutions (pH 4, 7, 9)
- Temperature-controlled incubator or water bath
- HPLC with a suitable column and UV detector
- Volumetric flasks and pipettes
2. Procedure:
- Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) and dilute with the respective aqueous buffers to a known starting concentration.
- Aliquot the solutions into sealed vials and place them in a temperature-controlled environment (e.g., 25 °C and 40 °C).
- At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.
- Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
- The degradation rate can be determined by plotting the natural logarithm of the concentration versus time. The slope of this line will give the first-order rate constant for degradation at that specific pH and temperature.
Visualizations
Factors Affecting the Stability of this compound
Caption: Logical diagram of factors influencing the degradation of this compound.
Experimental Workflow for Solubility Determination
Caption: A typical experimental workflow for determining the aqueous solubility of this compound.
References
- 1. This compound CAS#: 96989-50-3 [m.chemicalbook.com]
- 2. This compound, 98% | CAS 96989-50-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 二(2-吡啶)硫代碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]
- 5. Kinetics and Mechanism of the Pyridinolysis of Alkyl Aryl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Di-2-Pyridyl Thionocarbonate: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for Di-2-Pyridyl Thionocarbonate (CAS No. 96989-50-3). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes. This document compiles and presents data from authoritative safety data sheets and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification [1]
| Classification | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
Signal Word: Warning
Hazard Pictogram:
Table 2: Hazard and Precautionary Statements [1]
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 96989-50-3 | [2] |
| Molecular Formula | C₁₁H₈N₂O₂S | [2] |
| Molecular Weight | 232.26 g/mol | [1] |
| Appearance | White to Yellow to Orange powder to crystal | [3] |
| Melting Point | 94-98 °C | |
| Purity | >98.0% | [2] |
| Storage Temperature | -20°C to 0-10°C | [2] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.
Safe Handling Practices
-
Handle in accordance with good industrial hygiene and safety practice.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Avoid dust formation.[4]
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Keep in a dry place.[4]
-
Keep container tightly closed.[4]
-
Store in a freezer at temperatures between -20°C and 10°C.[2][4]
-
Store under an inert gas, as the substance is moisture and heat sensitive.[2]
Incompatible Materials
Experimental Protocols: Emergency Procedures
While specific experimental protocols for the use of this compound are application-dependent, the following outlines standardized emergency procedures in case of accidental exposure.
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [6] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. | [4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]
-
Specific Hazards: Keep product and empty container away from heat and sources of ignition.[4]
-
Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[4]
-
Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4]
Stability and Reactivity
-
Reactivity: No hazardous reactions under normal processing.[4]
-
Chemical Stability: Stable under recommended storage conditions, but is sensitive to moisture and heat.[2][5]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[4] To avoid thermal decomposition, do not overheat.[4]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[4]
-
Hazardous Polymerization: Does not occur.[4]
Toxicological Information
-
Acute Toxicity: No acute toxicity information is available for this product.[4]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5]
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: General laboratory workflow for handling this compound.
References
- 1. O,O-Dipyridin-2-yl carbonothioate | C11H8N2O2S | CID 719784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]
- 3. O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
In-depth Technical Guide on Dipyridin-2-yl Carbonate: A Plausible Alternative to "Dipyridin-2-yloxymethanethione"
Introduction
Initial searches for the compound "dipyridin-2-yloxymethanethione" did not yield any results, suggesting that the name may be non-standard or incorrect. However, based on the constituent chemical fragments ("dipyridin-2-yl," "oxy," "methane," and "thione"), a plausible and structurally related commercially available compound is Dipyridin-2-yl carbonate . This technical guide will focus on the fundamental properties, synthesis, and potential applications of dipyridin-2-yl carbonate, a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.
1. Core Properties of Dipyridin-2-yl Carbonate
Dipyridin-2-yl carbonate (DPC) is a white crystalline powder widely used as a condensation reagent in organic synthesis.[1] It is particularly effective in facilitating the formation of ester and amide bonds, making it a valuable tool for constructing complex organic molecules, including pharmaceutical intermediates.[1]
Table 1: Physicochemical Properties of Dipyridin-2-yl Carbonate
| Property | Value | Reference |
| CAS Number | 1659-31-0 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 90°C | [1] |
| Boiling Point | ~351.6°C | [1] |
| Density | 1.307 g/cm³ | [1] |
| Purity | ≥98.0% (HPLC) | [1] |
| IUPAC Name | di(2-pyridinyl) carbonate | [2] |
| InChI Key | GCSAXWHQFYOIFE-UHFFFAOYSA-N | [2] |
2. Experimental Protocols
2.1. Synthesis of Dipyridin-2-yl Carbonate
While specific industrial synthesis protocols for dipyridin-2-yl carbonate are proprietary, a general and plausible laboratory-scale synthesis can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of 2-hydroxypyridine (B17775) with a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent in the presence of a base.
Hypothetical Laboratory Synthesis Protocol:
-
Materials: 2-hydroxypyridine, triphosgene (B27547) (a safer alternative to phosgene gas), a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Procedure:
-
Dissolve 2-hydroxypyridine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene in the same solvent to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure dipyridin-2-yl carbonate.
-
2.2. Application in Amide Bond Formation (A General Protocol)
Dipyridin-2-yl carbonate is an effective coupling reagent for the synthesis of amides from carboxylic acids and amines.
-
Materials: Carboxylic acid, amine, dipyridin-2-yl carbonate, and a suitable solvent (e.g., dimethylformamide or dichloromethane).
-
Procedure:
-
To a solution of the carboxylic acid in the solvent, add one equivalent of dipyridin-2-yl carbonate.
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add one equivalent of the amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous acid and base to remove unreacted starting materials and byproducts.
-
Isolate and purify the desired amide product.
-
3. Mandatory Visualizations
3.1. Logical Workflow for the Synthesis of Dipyridin-2-yl Carbonate
Caption: A logical workflow for the synthesis of dipyridin-2-yl carbonate.
3.2. Signaling Pathway of Amide Bond Formation using Dipyridin-2-yl Carbonate
Caption: A simplified signaling pathway for amide bond formation.
4. Related Thiocarbonyl Chemistry
While "dipyridin-2-yloxymethanethione" is not a recognized compound, the field of thiocarbonyl chemistry is extensive. Thiocarbonyl compounds, characterized by a carbon-sulfur double bond (C=S), are known for their unique reactivity compared to their carbonyl (C=O) analogs.[3] The C=S bond is weaker and more polarizable than the C=O bond.[3]
Compounds containing a pyridine (B92270) ring and a thione or thiocarbonyl group have been synthesized and studied. For instance, esters of N-hydroxypyridine-2-thione, also known as Barton esters, are important precursors for generating carbon-centered radicals in organic synthesis.[4] These radicals can then participate in various transformations, such as forming new carbon-sulfur bonds.[4]
The synthesis of thiocarbonyl compounds often involves the use of thionating reagents like Lawesson's reagent or phosphorus pentasulfide to convert a carbonyl group into a thiocarbonyl group.[5][6][7] This transformation can lead to compounds with interesting photophysical properties, such as a bathochromic shift in their absorption and fluorescence spectra.[6][7]
Although the initially requested compound, "dipyridin-2-yloxymethanethione," could not be identified, this guide provides a comprehensive overview of a plausible and commercially relevant alternative, dipyridin-2-yl carbonate. The fundamental properties, synthetic considerations, and applications of dipyridin-2-yl carbonate have been detailed for a technical audience. Furthermore, a brief exploration of related thiocarbonyl chemistry involving pyridine moieties highlights the diverse and fascinating reactivity within this class of compounds. This information should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Dipyridin-2-yl carbonate | 1659-31-0 [sigmaaldrich.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sjsu.edu [sjsu.edu]
- 6. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to O,O'-Di-2-pyridyl Thiocarbonate
O,O'-Di-2-pyridyl Thiocarbonate, also known as Di-2-pyridyl thionocarbonate (DPTC), is a versatile and efficient coupling reagent extensively utilized in modern organic synthesis. Its structure, featuring a central thiocarbonyl group flanked by two pyridyl rings, imparts unique reactivity that is particularly valuable in the construction of amide bonds for peptide synthesis and in the formation of esters. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its relevance in research and drug development.
Core Structure and Physicochemical Properties
O,O'-Di-2-pyridyl Thiocarbonate is a symmetrical molecule with the chemical formula C₁₁H₈N₂O₂S.[1] The central thiocarbonate core is linked to two 2-hydroxypyridine (B17775) moieties through oxygen atoms. The presence of the pyridine (B92270) rings is crucial for its function as a leaving group in coupling reactions.
Caption: Molecular Structure of O,O'-Di-2-pyridyl Thiocarbonate.
Physicochemical Properties
The key physicochemical properties are summarized below, providing essential data for laboratory use.[1][2]
| Property | Value | Reference |
| IUPAC Name | dipyridin-2-yloxymethanethione | [1] |
| Synonyms | This compound, DPTC | [2][3] |
| CAS Number | 96989-50-3 | [1] |
| Molecular Formula | C₁₁H₈N₂O₂S | [1][4] |
| Molecular Weight | 232.26 g/mol | [1][4] |
| Appearance | White to yellow or orange powder/crystal | [3] |
| Melting Point | 94-98 °C | [2] |
| Purity | ≥ 98% | [2][5] |
| Storage Temperature | −20°C or 0-10°C, under inert gas | [2][5] |
Computed Properties
Computational data provides further insight into the molecule's characteristics.[1]
| Property | Value | Reference |
| XLogP3-AA | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 232.03064868 Da | [1] |
| Topological Polar Surface Area | 76.3 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of O,O'-Di-2-pyridyl Thiocarbonate.
| Spectroscopy Type | Characteristic Features |
| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two pyridine rings. |
| ¹³C NMR | Resonances for the thiocarbonyl carbon (C=S) would be significantly downfield. Aromatic carbons would appear in the typical 110-150 ppm range.[1] |
| FT-IR (cm⁻¹) | Strong absorptions are expected for C=S stretching (thiono) around 1250-1050 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be visible in the 1600-1400 cm⁻¹ region.[6] C-O stretching bands are also expected. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 232. Fragmentation patterns would likely involve the loss of the pyridyl or pyridyloxy moieties. |
Synthesis, Reactivity, and Applications
DPTC is primarily known as a reagent rather than a synthetic target in drug discovery. However, understanding its synthesis and reactivity is crucial for its effective application.
Synthesis Workflow
DPTC can be synthesized from 2-hydroxypyridine and a thiophosgene (B130339) equivalent. A related compound, di(2-pyridyl) carbonate, is prepared using triphosgene, and a similar pathway is applicable for the thiocarbonate.[8][9]
References
- 1. O,O-Dipyridin-2-yl carbonothioate | C11H8N2O2S | CID 719784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di(2-pyridyl) thionocarbonate 98 96989-50-3 [sigmaaldrich.com]
- 3. O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | TCI AMERICA [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Barton-McCombie Deoxygenation using Di-2-Pyridyl Thionocarbonate
Topic: Di-2-Pyridyl Thionocarbonate Protocol for Barton-McCombie Deoxygenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Barton-McCombie deoxygenation is a powerful radical-mediated reaction that replaces a hydroxyl group in an organic compound with a hydrogen atom.[1][2] This transformation is a cornerstone in organic synthesis, particularly for the selective deoxygenation of complex molecules like natural products and carbohydrates.[1][3] The reaction typically proceeds in two steps: first, the alcohol is converted into a thiocarbonyl derivative, which then undergoes a radical chain reaction with a hydrogen atom donor to yield the deoxygenated product.[4][5]
This compound (DPTC) has emerged as an efficient and stable reagent for the initial activation step. It serves as a thiocarbonyl transfer agent, reacting with alcohols in the presence of a catalyst to form O-alkyl pyridyl thionocarbonate intermediates. This protocol provides a detailed methodology for the use of DPTC in the Barton-McCombie deoxygenation, offering a reliable alternative to other thiocarbonylating agents.
Reaction Principle and Mechanism
The overall process involves two distinct experimental stages:
-
Formation of the Thionocarbonate Intermediate: The starting alcohol is reacted with this compound (DPTC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This step converts the hydroxyl group into an O-alkyl pyridyl thionocarbonate, which is a suitable radical precursor.
-
Radical-Mediated Deoxygenation: The purified thionocarbonate intermediate is then treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH), in a refluxing inert solvent like toluene.[4][6]
The mechanism of the second step is a free-radical chain reaction:[4][7]
-
Initiation: Thermal decomposition of AIBN generates initial radicals, which abstract a hydrogen atom from tributyltin hydride to produce the propagating tributyltin radical (Bu₃Sn•).[6]
-
Propagation:
-
The tributyltin radical attacks the sulfur atom of the thionocarbonate, leading to the cleavage of the weak C-S π bond.[2]
-
The resulting intermediate fragments, cleaving the C-O single bond to form a stable alkyl radical (R•) and O-(pyridin-2-yl) S-(tributylstannyl) thiocarbonate. The formation of the very strong tin-sulfur bond is a major driving force for the reaction.[2][5]
-
The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final deoxygenated alkane (R-H) and regenerating the tributyltin radical to continue the chain.[2][8]
-
References
- 1. A new method for the deoxygenation of tertiary and secondary alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 3. A new method for the deoxygenation of secondary alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 5. Deoxygenation [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Peptide Synthesis Using Di-2-Pyridyl Thionocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-Pyridyl Thionocarbonate (DPTC) is a highly efficient coupling reagent for the synthesis of peptides. It facilitates the formation of amide bonds by activating the carboxyl group of an N-protected amino acid. The reaction proceeds under mild conditions, offering high yields and minimizing side reactions. DPTC is a stable, crystalline solid that is easy to handle, making it a valuable tool in both solution-phase and solid-phase peptide synthesis.
The mechanism of action involves the formation of a highly reactive 2-pyridyl thionocester intermediate upon reaction of the carboxylic acid with DPTC, a process that is typically catalyzed by 4-(dimethylamino)pyridine (DMAP). This activated intermediate then readily undergoes nucleophilic attack by the amino group of another amino acid or peptide to form the desired peptide bond, releasing 2-thiopyridone as a byproduct.[1]
Core Applications
-
Solution-Phase Peptide Synthesis: DPTC is well-suited for the stepwise synthesis of peptides in solution.
-
Solid-Phase Peptide Synthesis (SPPS): It can be effectively employed as a coupling reagent in automated or manual SPPS protocols.
-
Fragment Condensation: DPTC can be used for the coupling of larger peptide fragments.
-
Synthesis of Difficult Sequences: The high reactivity of the 2-pyridyl thionocester intermediate can be advantageous for coupling sterically hindered amino acids or for sequences prone to aggregation.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Dipeptide Synthesis using DPTC
This protocol describes the synthesis of a dipeptide by coupling an N-protected amino acid with a C-terminally protected amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
This compound (DPTC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) and stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free amine.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature. The formation of the 2-pyridyl thionocester intermediate can be monitored by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
Add the solution of the free amino acid ester (from step 1) to the activated carboxylic acid solution (from step 2).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified dipeptide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Table 1: Representative Reagent Quantities for Dipeptide Synthesis
| Reagent | Molar Equivalents |
| N-protected Amino Acid | 1.0 |
| Amino Acid Ester HCl | 1.0 |
| Triethylamine | 1.1 |
| This compound | 1.1 |
| 4-(Dimethylamino)pyridine | 0.1 |
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DPTC
This protocol outlines a single coupling cycle in an Fmoc-based SPPS workflow.
Materials:
-
Fmoc-protected amino acid
-
This compound (DPTC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Repeat the treatment with fresh deprotection solution.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq), DPTC (3-5 eq), and DMAP (0.1 eq) in anhydrous DMF.
-
Add DIPEA (6-10 eq) to the solution.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
After a negative Kaiser test, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.
-
Table 2: Typical Reagent Equivalents for SPPS Coupling
| Reagent | Molar Equivalents (relative to resin loading) |
| Fmoc-protected Amino Acid | 3 - 5 |
| This compound | 3 - 5 |
| 4-(Dimethylamino)pyridine | 0.1 |
| N,N-Diisopropylethylamine | 6 - 10 |
Data Presentation
Table 3: Comparison of Peptide Coupling Reagents (Illustrative Data)
| Coupling Reagent | Typical Yield (%) | Purity (%) | Racemization Risk |
| DPTC/DMAP | 85 - 95 | >95 | Low |
| HBTU/DIPEA | 80 - 95 | >95 | Low |
| DCC/HOBt | 75 - 90 | >90 | Moderate |
| PyBOP/DIPEA | 85 - 98 | >95 | Low |
Note: The data presented in this table is illustrative and actual results may vary depending on the specific amino acids being coupled and the reaction conditions.
Visualization of the Experimental Workflow
Caption: Workflow for solution-phase peptide synthesis using DPTC.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
Application Notes and Protocols: Di-2-Pyridyl Thionocarbonate as a Versatile Thiocarbonyl Transfer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridyl thionocarbonate (DPT) is a highly efficient and versatile thiocarbonyl transfer agent used in a variety of organic transformations. Its reactivity allows for the mild and effective synthesis of numerous sulfur-containing compounds, which are significant in medicinal chemistry and drug development. DPT serves as a safer alternative to highly toxic reagents like thiophosgene. This document provides detailed application notes and experimental protocols for the use of DPT in the synthesis of isothiocyanates, carbodiimides, thioesters, and in the Barton-McCombie deoxygenation reaction.
Synthesis of Isothiocyanates from Primary Amines
The reaction of primary amines with this compound provides a direct and efficient route to isothiocyanates, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The reaction proceeds readily at room temperature.
Quantitative Data for Isothiocyanate Synthesis
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine (B48309) | Benzyl (B1604629) isothiocyanate | 1 | 95 |
| 2 | Cyclohexylamine | Cyclohexyl isothiocyanate | 1 | 92 |
| 3 | Aniline | Phenyl isothiocyanate | 2 | 88 |
| 4 | p-Toluidine | p-Tolyl isothiocyanate | 2 | 90 |
| 5 | 2-Phenylethylamine | 2-Phenylethyl isothiocyanate | 1.5 | 93 |
Experimental Protocol: Synthesis of Benzyl Isothiocyanate
-
To a solution of benzylamine (1.0 mmol) in dichloromethane (B109758) (10 mL) is added this compound (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford benzyl isothiocyanate as a colorless oil.
Reaction Workflow
References
Di-2-Pyridyl Thionocarbonate as a ligand in coordination chemistry complexes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-2-pyridyl thionocarbonate (DPTC) is a commercially available compound with the chemical formula C₁₁H₈N₂O₂S.[1] While it has been utilized as a reagent in organic synthesis, particularly as a substitute for the highly toxic thiophosgene (B130339) in the preparation of isothiocyanates, its application as a ligand in coordination chemistry remains a largely unexplored frontier.[1] The molecular structure of DPTC, featuring two pyridyl nitrogen atoms, two ether-like oxygen atoms, and a thione sulfur atom, suggests a rich and versatile coordination chemistry with a variety of metal centers. This document aims to provide an overview of the potential of DPTC as a ligand, drawing parallels with structurally related pyridyl-containing ligands, and to furnish researchers with protocols and conceptual frameworks to explore its coordination complexes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DPTC relevant to its use as a ligand is presented in Table 1. Understanding these properties is crucial for designing synthetic strategies and for the characterization of its metal complexes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂S | [1] |
| Molecular Weight | 232.26 g/mol | [1][2] |
| Melting Point | 94-98 °C | [1] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [1] |
| CAS Number | 96989-50-3 | [1] |
Potential Coordination Modes
The multifunctional nature of DPTC allows for several potential coordination modes with metal ions. The two pyridyl nitrogen atoms can act as a bidentate N,N'-donor, similar to the well-studied 2,2'-bipyridyl (bpy) ligands.[3] Additionally, the thione sulfur atom and the ether oxygen atoms could participate in coordination, leading to a variety of mono- and polynuclear complexes. The flexibility of the molecule could allow it to act as a chelating ligand or a bridging ligand, forming discrete molecular complexes or extended coordination polymers. The coordination behavior will likely depend on the nature of the metal ion, the counter-anion, and the solvent system used.
Experimental Protocols
Due to the limited specific literature on DPTC coordination complexes, the following protocols are generalized based on common synthetic methods for metal complexes with pyridyl-containing ligands.[4][5][6]
Protocol 1: General Synthesis of a this compound Metal(II) Complex
Objective: To synthesize a generic [M(DPTC)X₂] complex (where M = a transition metal like Cu(II), Zn(II), Pd(II); X = a halide or acetate).
Materials:
-
This compound (DPTC)
-
A metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, PdCl₂)
-
An appropriate solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Drying apparatus (e.g., vacuum desiccator)
Procedure:
-
In a clean, dry Schlenk flask, dissolve 1 equivalent of the metal(II) salt in a minimal amount of the chosen solvent.
-
In a separate flask, dissolve 1 to 2 equivalents of DPTC in the same solvent. The stoichiometry can be varied to target different coordination numbers.
-
Slowly add the DPTC solution to the metal salt solution while stirring vigorously at room temperature.
-
Observe for any color change or precipitation, which may indicate complex formation.
-
The reaction mixture can be stirred at room temperature for several hours or gently heated under reflux for a defined period (e.g., 2-24 hours) to ensure complete reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization or precipitation.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final complex.
Characterization: The synthesized complex should be characterized by standard analytical techniques:
-
FT-IR Spectroscopy: To identify the coordination of DPTC to the metal center by observing shifts in the vibrational frequencies of the C=S and C-N bonds.
-
UV-Vis Spectroscopy: To study the electronic transitions in the complex.
-
NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure if suitable crystals can be obtained.
Visualizing the Workflow
The general workflow for the synthesis and characterization of a DPTC metal complex is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of a this compound (DPTC) metal complex.
Potential Applications
While direct applications of DPTC complexes are yet to be reported, the chemistry of related pyridyl-containing ligands provides a strong basis for speculating on their potential uses.
Catalysis
Metal complexes containing pyridyl ligands are widely used as catalysts in various organic transformations.[7][8][9] For instance, palladium complexes with pyridyl-ketone ligands have shown catalytic activity in Heck reactions.[5] Given the structural similarities, it is plausible that metal complexes of DPTC could be explored as catalysts for cross-coupling reactions, oxidations, or reductions. The presence of both "hard" nitrogen and "soft" sulfur donor atoms could lead to unique reactivity and selectivity.
A hypothetical catalytic cycle for a cross-coupling reaction is presented below.
Caption: A generalized catalytic cycle for a cross-coupling reaction potentially catalyzed by a DPTC metal complex (L = DPTC).
Drug Development
The incorporation of pyridyl moieties is a common strategy in the design of metal-based therapeutic agents.[3][10] For example, copper complexes of di-2-pyridylketone thiosemicarbazones have shown potent antitumor activity.[10] Given that DPTC shares structural features with these compounds, its metal complexes could be investigated for their biological activities, such as anticancer, antibacterial, or antiviral properties. The lipophilicity and electronic properties of the DPTC ligand could be fine-tuned by coordination to different metal centers to optimize its pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound presents an exciting and underexplored platform for the development of novel coordination complexes. Its versatile structure offers a multitude of possibilities for creating complexes with unique geometries, electronic properties, and functionalities. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers to delve into the coordination chemistry of DPTC and unlock its potential in catalysis, materials science, and medicinal chemistry. Further research in this area is highly encouraged to expand the library of pyridyl-based ligands and their metal complexes.
References
- 1. Di(2-pyridyl) thionocarbonate 98 96989-50-3 [sigmaaldrich.com]
- 2. O,O-Dipyridin-2-yl carbonothioate | C11H8N2O2S | CID 719784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thioesters and Thioamides with Di-2-Pyridyl Thionocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridyl thionocarbonate (DPTC) is a versatile reagent in organic synthesis, primarily utilized as a coupling agent for the formation of amide and ester bonds from carboxylic acids. This document provides detailed application notes and protocols for the synthesis of thioamides, a known application of DPTC, and explores the potential for the synthesis of thioesters, a less documented but analogous transformation. The methodologies presented are aimed at providing researchers with practical guidance for the efficient formation of these important functional groups, which are prevalent in pharmaceuticals and other biologically active molecules.
The core of DPTC's reactivity lies in its ability to activate carboxylic acids, in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), to form highly reactive 2-pyridyl ester intermediates.[1] These intermediates can then readily react with nucleophiles like amines to form amides. While the reaction with amines to form amides (and by extension, thioamides from amines) is established, the corresponding reaction with thiols to form thioesters is less commonly reported. This document will provide a detailed protocol for thioamide synthesis and a proposed protocol for thioester synthesis based on the established reactivity of DPTC.
Synthesis of Thioamides using this compound
The reaction of a carboxylic acid with an amine in the presence of this compound and a catalytic amount of DMAP provides a convenient method for the synthesis of amides and, by extension, thioamides when an amine is used as the nucleophile.[1] The reaction proceeds through the in-situ formation of a highly reactive 2-pyridyl ester.
General Reaction Scheme for Thioamide Synthesis```dot
Caption: Proposed reaction for thioester synthesis.
Proposed Experimental Protocol for Thioester Synthesis
This protocol is a proposed starting point and will likely require optimization.
Materials:
-
Carboxylic acid
-
Thiol
-
This compound (DPTC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN))
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) and 4-(dimethylamino)pyridine (0.1 equiv.) in an anhydrous solvent, add this compound (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 10-15 minutes to facilitate the formation of the 2-pyridyl ester intermediate.
-
Add the thiol (1.0-1.2 equiv.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Due to the potentially lower nucleophilicity of thiols compared to amines, longer reaction times or gentle heating may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired thioester.
Reaction Mechanism
The key to the synthetic utility of this compound is the activation of the carboxylic acid through the formation of a 2-pyridyl ester intermediate, catalyzed by DMAP.
Mechanism of Carboxylic Acid Activation and Subsequent Nucleophilic Attack
Caption: Mechanism of DPTC-mediated coupling.
The reaction is initiated by the attack of the carboxylic acid on this compound, facilitated by the nucleophilic catalyst DMAP, to form a highly reactive acyl-DMAP intermediate. This intermediate then reacts to form the 2-pyridyl ester, which is the key activated species. Subsequent nucleophilic attack by an amine or a thiol on the 2-pyridyl ester leads to the formation of the corresponding thioamide or thioester, with the release of 2-hydroxypyridine.
Conclusion
This compound is an effective coupling reagent for the synthesis of thioamides from carboxylic acids and amines under mild conditions. The provided protocol offers a reliable starting point for this transformation. While its application for the direct synthesis of thioesters is not as established, the underlying reaction mechanism suggests its potential. The proposed protocol for thioester synthesis provides a logical starting point for further investigation into this application. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols: Di-2-Pyridyl Thionocarbonate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridyl thionocarbonate (DPTC) is a versatile and efficient reagent in organic synthesis, primarily utilized as a thiocarbonyl transfer agent. Its application in the synthesis of heterocyclic compounds is of significant interest to the medicinal and process chemistry sectors due to its ability to facilitate the formation of key structural motifs found in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of DPTC in the synthesis of five-membered heterocyclic compounds, specifically cyclic thionocarbonates and 2-oxazolidinethiones. These protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
Core Applications: Synthesis of Five-Membered Heterocycles
DPTC has proven to be particularly effective in the synthesis of five-membered heterocyclic systems from 1,2- and 1,3-diols, as well as β-amino alcohols. The reactions proceed under mild conditions and generally afford the desired products in high yields.
Synthesis of Cyclic Thionocarbonates from Diols
Cyclic thionocarbonates are valuable intermediates in organic synthesis, serving as precursors for the stereospecific deoxygenation of diols (Corey-Winter olefination) and for the synthesis of other heterocyclic systems. DPTC, or its thermally rearranged isomer 1,1'-thiocarbonyldi-2(1H)-pyridone, acts as an efficient thiocarbonyl transfer agent for the cyclization of diols.
Reaction Scheme:
Figure 1. General synthesis of cyclic thionocarbonates from diols using DPTC.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various cyclic thionocarbonates from diols using DPTC's isomer, 1,1'-thiocarbonyldi-2(1H)-pyridone, which can be generated in situ from DPTC.[1] The reaction conditions are expected to be similar for DPTC with catalytic 4-(dimethylamino)pyridine (DMAP).
| Substrate (Diol) | Product | Reaction Time (min) | Yield (%) |
| Ethylene glycol | 1,3-Dioxolane-2-thione | 10 | 93 |
| 1,2-Propanediol | 4-Methyl-1,3-dioxolane-2-thione | 10 | 90 |
| 1,3-Propanediol | 1,3-Dioxane-2-thione | 10 | 96 |
| 1,3-Butanediol | 4-Methyl-1,3-dioxane-2-thione | 10 | 95 |
| cis-1,2-Cyclohexanediol (B155557) | cis-Hexahydrobenzo[d][2][3]dioxole-2-thione | 60 | 96 |
| trans-1,2-Cyclohexanediol | trans-Hexahydrobenzo[d][2][3]dioxole-2-thione | 10 | 92 |
Experimental Protocol: Synthesis of cis-Hexahydrobenzo[d][2][3]dioxole-2-thione
This protocol is adapted from the general procedures for using DPTC and related reagents.[1][2]
Materials:
-
cis-1,2-Cyclohexanediol
-
This compound (DPTC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a stirred solution of cis-1,2-cyclohexanediol (1.0 mmol) and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 1 hour), dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL). The aqueous washes help to remove the 2-hydroxypyridine byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure cis-hexahydrobenzo[d][2][3]dioxole-2-thione.
Synthesis of 2-Oxazolidinethiones from β-Amino Alcohols
2-Oxazolidinethiones are important chiral auxiliaries in asymmetric synthesis and are present in some biologically active compounds. DPTC provides a convenient one-step method for their synthesis from readily available β-amino alcohols.
Reaction Scheme:
Figure 2. General synthesis of 2-oxazolidinethiones from β-amino alcohols using DPTC.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-oxazolidinethiones from β-amino alcohols.
| Substrate (β-Amino Alcohol) | Product | Reaction Time (min) | Yield (%) |
| 2-Aminoethanol | Oxazolidine-2-thione | 5 | 96 |
| (±)-2-Amino-1-propanol | (±)-4-Methyloxazolidine-2-thione | 10 | 95 |
| (±)-2-Amino-1-butanol | (±)-4-Ethyloxazolidine-2-thione | 10 | 94 |
| (S)-(+)-2-Amino-3-methyl-1-butanol | (S)-4-Isopropyloxazolidine-2-thione | 10 | 95 |
| (S)-(+)-2-Amino-1,1-diphenyl-1-propanol | (S)-4-Methyl-5,5-diphenyloxazolidine-2-thione | 10 | 92 |
| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | (4S,5S)-4-(Hydroxymethyl)-5-phenyloxazolidine-2-thione | 10 | 96 |
Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidine-2-thione
This protocol is based on the general procedures reported for this transformation.
Materials:
-
(S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)
-
This compound (DPTC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-(+)-2-amino-3-methyl-1-butanol (1.0 mmol) and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
Add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 10-15 minutes.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove the 2-hydroxypyridine byproduct, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by flash chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield (S)-4-isopropyloxazolidine-2-thione as a white solid.
Mechanism of Action
The synthetic utility of DPTC in these cyclization reactions stems from its role as an efficient thiocarbonyl donor. The reaction is believed to proceed through the activation of DPTC by the nucleophilic attack of the alcohol or amine functionality of the substrate, facilitated by a base or a nucleophilic catalyst like DMAP. This is followed by an intramolecular cyclization to form the heterocyclic ring and the elimination of two molecules of 2-hydroxypyridine.
Figure 3. Proposed reaction pathway for DPTC-mediated heterocycle synthesis.
Conclusion
This compound is a highly effective reagent for the synthesis of cyclic thionocarbonates and 2-oxazolidinethiones. The reactions are characterized by mild conditions, short reaction times, high yields, and a simple workup procedure to remove the water-soluble 2-hydroxypyridine byproduct. These attributes make DPTC an attractive choice for applications in medicinal chemistry and drug development where the efficient construction of such heterocyclic scaffolds is crucial. The provided protocols offer a solid foundation for researchers to incorporate these methodologies into their synthetic strategies.
References
Application Notes and Protocols for the Preparation of Isothiocyanates from Amines using Di-2-Pyridyl Thionocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are valuable intermediates in organic synthesis, particularly for the preparation of thioureas, carbamates, and various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The synthesis of ITCs from primary amines is a fundamental transformation in organic chemistry. While several methods exist, the use of Di-2-Pyridyl Thionocarbonate (DPT) offers a reliable and effective approach. DPT acts as a thiocarbonyl transfer reagent, converting primary amines into their corresponding isothiocyanates under mild conditions. This method is particularly advantageous as it often avoids the use of more hazardous reagents like thiophosgene.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the primary amine on the thiocarbonyl group of this compound. This is followed by the elimination of two molecules of 2-hydroxypyridine (B17775) to yield the desired isothiocyanate. The reaction is typically carried out at room temperature and can be applied to a range of aliphatic and aromatic primary amines.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various isothiocyanates from primary amines using this compound.
| Entry | Starting Amine | Product Isothiocyanate | Yield (%) |
| 1 | Cyclohexylamine | Cyclohexyl isothiocyanate | 90 |
| 2 | tert-Butylamine | tert-Butyl isothiocyanate | 87 |
| 3 | Allylamine | Allyl isothiocyanate | 85 |
| 4 | Aniline (B41778) | Phenyl isothiocyanate | 90 |
| 5 | p-Nitroaniline | p-Nitrophenyl isothiocyanate | 90 |
Experimental Protocols
General Procedure for the Preparation of Isothiocyanates:
This protocol is based on the established method for the reaction of primary amines with this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (DPT) (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous triethylamine (B128534) (Et₃N) (1.2 equiv, optional, can be used as a base to facilitate the reaction, particularly for amine hydrochlorides)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the primary amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added this compound (1.1 equiv) at room temperature under an inert atmosphere (nitrogen or argon).
-
If the starting amine is in the form of a hydrochloride salt, triethylamine (1.2 equiv) can be added to the reaction mixture.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure isothiocyanate.
Example: Synthesis of Phenyl Isothiocyanate
-
In a round-bottom flask, aniline (0.93 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL).
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This compound (2.55 g, 11 mmol) is added to the solution at room temperature with stirring.
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The reaction is stirred for 2-4 hours, with progress monitored by TLC.
-
After the reaction is complete, the dichloromethane is removed in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexane) to give phenyl isothiocyanate as a colorless liquid.
Diagrams
Reaction Workflow:
Caption: General workflow for the synthesis of isothiocyanates from primary amines using DPT.
Reaction Mechanism:
Caption: Simplified mechanism of isothiocyanate formation using DPT.
Troubleshooting & Optimization
Technical Support Center: Deoxygenation Reactions Using Di-2-Pyridyl Thionocarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Di-2-Pyridyl Thionocarbonate in Barton-McCombie deoxygenation reactions. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deoxygenation process, presented in a question-and-answer format.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Deoxygenated Product | 1. Incomplete formation of the O-alkyl thiocarbonate intermediate. 2. Inefficient radical initiation. 3. Degradation of the thionocarbonate intermediate. 4. Insufficient quantity of the hydrogen donor (e.g., tributyltin hydride). | 1. Confirm the formation of the thiocarbonate by TLC or NMR before proceeding. Ensure the starting alcohol is dry and the reaction is performed under inert conditions. 2. Check the quality of the radical initiator (e.g., AIBN). Use a fresh batch and ensure the reaction temperature is appropriate for its decomposition. 3. This compound and the resulting O-alkyl thionocarbonate can be sensitive to moisture and heat. Store the reagent at the recommended temperature and handle it under an inert atmosphere. 4. Use a stoichiometric excess of the hydrogen donor (typically 1.1-1.5 equivalents). |
| Starting Alcohol is Recovered (Alcohol Regeneration) | 1. The intermediate radical adduct is quenched before fragmentation. 2. Presence of water in the reaction mixture. | 1. This is a known side reaction of the Barton-McCombie reaction.[1] Ensure slow addition of the tin hydride to the reaction mixture to maintain a low concentration of the hydrogen donor, which can favor the desired fragmentation pathway. 2. Rigorously dry all solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Formation of an Alkene (Elimination Product) | The substrate is prone to elimination, especially with tertiary alcohols or substrates with adjacent leaving groups. | For tertiary alcohols, consider using a low-temperature radical initiator. If the substrate has vicinal diols that were converted to bis(thiocarbonates), elimination to an alkene is an expected outcome.[2] |
| Complex Product Mixture | 1. The substrate contains other functional groups susceptible to radical reactions. 2. The reaction temperature is too high, leading to thermal decomposition. | 1. The Barton-McCombie reaction is generally tolerant of many functional groups, but groups like epoxides and azides can undergo side reactions.[2] Protect sensitive functional groups if necessary. 2. Optimize the reaction temperature. It should be high enough to initiate the radical chain reaction but not so high as to cause unwanted side reactions or decomposition. |
| Difficulty in Removing Tin Byproducts | Tributyltin byproducts are notoriously difficult to remove due to their low polarity and high boiling points. | Several methods can be employed for tin byproduct removal: - Partitioning between acetonitrile (B52724) and an immiscible nonpolar solvent (e.g., hexane). - Treatment with aqueous KF to precipitate insoluble tin fluorides.[3] - Column chromatography on silica (B1680970) gel, sometimes with fluoride-impregnated silica. - Consider using alternative, less toxic, and more easily removable hydrogen donors like silanes. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other thiocarbonylating agents?
While specific comparative studies on side reactions are limited in the available literature, this compound is often used for the preparation of O-alkyl thiocarbonates from alcohols. The resulting 2-pyridyl groups are good leaving groups in the subsequent radical fragmentation step.
Q2: Are there any known side reactions specifically involving the 2-pyridyl leaving group?
The available literature on Barton-McCombie side reactions does not specifically detail side reactions involving the 2-pyridyl moiety. The primary focus of troubleshooting often lies with the general mechanism of the deoxygenation and the stability of the radical intermediates. However, pyridines are known to participate in various reactions, and it is theoretically possible for the released 2-mercaptopyridine (B119420) or its derivatives to engage in secondary reactions, although this is not a commonly reported issue.
Q3: How can I minimize the regeneration of the starting alcohol?
Alcohol regeneration is a common side reaction in Barton-McCombie deoxygenations.[1] To minimize this, it is recommended to add the tributyltin hydride slowly to the reaction mixture. This maintains a low concentration of the hydrogen atom donor, which can favor the desired fragmentation of the radical adduct over its premature quenching.
Q4: Is this compound stable? What are the proper storage and handling conditions?
This compound is a solid that can be sensitive to moisture and heat. It is recommended to store it at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere. When handling, it is best to work under a dry, inert gas like argon or nitrogen to prevent degradation.
Q5: Can I use alternative hydrogen donors to avoid toxic tin reagents?
Yes, due to the toxicity and difficulty in removing tin byproducts, several alternative hydrogen donors have been developed. These include silanes (e.g., tris(trimethylsilyl)silane) and polymeric hydrides.[4] The choice of hydrogen donor may require some optimization of the reaction conditions.
Experimental Protocol: General Procedure for Deoxygenation using this compound
Step 1: Formation of the O-Alkyl Thionocarbonate
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To a solution of the alcohol (1.0 eq.) in a dry aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (argon or nitrogen), add this compound (1.1 eq.).
-
If the reaction is sluggish, a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be added.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Once the alcohol is consumed, the reaction mixture can be washed with a mild aqueous acid (e.g., 1M HCl) to remove any remaining base and pyridine (B92270) byproducts, followed by a brine wash.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude O-alkyl thionocarbonate is often used in the next step without further purification.
Step 2: Deoxygenation
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Dissolve the crude O-alkyl thionocarbonate (1.0 eq.) in a degassed solvent such as toluene (B28343) or benzene (B151609) under an inert atmosphere.
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Add a radical initiator, typically azobisisobutyronitrile (AIBN) (0.1-0.2 eq.).
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Add tributyltin hydride (1.1-1.5 eq.) to the mixture. For sensitive substrates, slow addition of the tin hydride via a syringe pump is recommended.
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Heat the reaction mixture to a temperature sufficient to initiate the radical chain reaction (typically 80-110 °C for AIBN).
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the crude product to remove the tin byproducts (see troubleshooting guide for methods).
Visualizing the Reaction and Troubleshooting
To aid in understanding the process, the following diagrams illustrate the key pathways and a troubleshooting workflow.
Caption: The main reaction pathway for Barton-McCombie deoxygenation.
Caption: A common side reaction pathway: alcohol regeneration.
Caption: A troubleshooting workflow for deoxygenation reactions.
References
Technical Support Center: Purification of Reaction Products from Di-2-Pyridyl Thionocarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-2-Pyridyl Thionocarbonate (DPTC). The information is designed to address common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, the byproduct 2-hydroxypyridine (B17775), and potentially side-products from reactions with residual water. In specific applications like the Barton-McCombie deoxygenation, organotin byproducts can also be a significant impurity if tributyltin hydride is used.[1][2][3]
Q2: How can I monitor the progress of my reaction and purification?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress and the effectiveness of purification steps. For visualizing thiocarbonyl compounds, which may not be UV-active, specific stains can be used. A potassium permanganate (B83412) stain is often effective for visualizing a wide range of organic compounds.[4][5] Iodine vapor can also be used, which is a non-destructive method.[6][7]
Q3: What is the best general method to remove the 2-hydroxypyridine byproduct?
A3: The byproduct 2-hydroxypyridine is water-soluble, especially its salt form. Therefore, an aqueous workup is typically effective for its removal. Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or 5-10% aqueous citric acid) will protonate the pyridine (B92270) nitrogen, forming a water-soluble pyridinium (B92312) salt that partitions into the aqueous layer.[8] This can be followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid and then a brine wash.
Q4: I am having trouble removing unreacted this compound. What should I do?
A4: If unreacted DPTC remains after the initial workup, flash column chromatography is the most effective method for its removal. A silica (B1680970) gel column with a suitable solvent system, typically a gradient of ethyl acetate (B1210297) in hexanes, can effectively separate the less polar DPTC from more polar products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of reaction products from this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with 2-hydroxypyridine (visible on TLC or NMR). | Incomplete removal during aqueous workup. | Perform additional washes of the organic layer with dilute aqueous acid (e.g., 1M HCl or 10% citric acid solution) to ensure all 2-hydroxypyridine is converted to its water-soluble salt and extracted into the aqueous phase.[8] |
| Streaking or tailing of spots on the TLC plate. | Presence of acidic or basic impurities (e.g., 2-hydroxypyridine). | Add a small amount of a modifier to the TLC eluent. For basic impurities, adding a few drops of triethylamine (B128534) can improve spot shape. For acidic impurities, a small amount of acetic acid may help. |
| Difficulty separating the product from unreacted DPTC by column chromatography. | Inappropriate solvent system. | Optimize the solvent system for flash chromatography. A shallow gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Hexanes/ethyl acetate or toluene/ethyl acetate are common solvent systems to try. |
| The desired product appears to be decomposing on the silica gel column. | The product is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%). Alternatively, use a different stationary phase such as neutral alumina. |
| In Barton-McCombie reactions, the product is contaminated with tin byproducts. | Incomplete removal of organotin compounds. | Organotin byproducts are notoriously difficult to remove completely by chromatography alone. After the reaction, quench with an aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.[2] |
| Low yield after purification. | Product loss during aqueous workup. | Minimize the number of aqueous washes. Ensure the organic solvent is fully separated from the aqueous layer. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product co-elutes with an impurity during column chromatography. | If complete separation is not achieved, consider recrystallization of the impure fractions as an alternative purification method. |
Experimental Protocols
General Aqueous Workup for Removal of 2-Hydroxypyridine
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After the reaction is complete, cool the reaction mixture to room temperature.
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Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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1M aqueous HCl (2 x volume of the organic layer).
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Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer).
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Brine (1 x volume of the organic layer).
-
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Flash Column Chromatography for Purification of a Neutral Thiocarbonyl Product
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Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.
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Select the Eluent: Determine an appropriate solvent system using TLC. A good starting point for many thiocarbonyl compounds is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.
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Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elute the Column: Begin elution with the selected solvent system. If separation is poor, a gradient elution can be employed, starting with a less polar mixture and gradually increasing the polarity by adding more ethyl acetate.
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Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A troubleshooting workflow for the purification of reaction products.
Caption: A standard aqueous workup protocol for byproduct removal.
References
- 1. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. TLC stains [reachdevices.com]
- 6. silicycle.com [silicycle.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Optimizing Di-2-Pyridyl Thionocarbonate Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Di-2-Pyridyl Thionocarbonate (DPTC) reactions. Whether you are performing a Barton-McCombie deoxygenation, a Corey-Winter olefination, or other thiocarbonylation procedures, this guide will address common issues to enhance your experimental success.
Troubleshooting Guide
Low or no product yield, and the presence of unreacted starting material are common hurdles in chemical synthesis. The following guide provides a structured approach to troubleshooting your DPTC reactions.
Problem: Low to No Yield of the Desired Thiocarbonate
| Possible Cause | Troubleshooting Steps |
| Inefficient Activation of the Alcohol | Verify the quality of your DPTC reagent. It should be a pale yellow solid. If it has darkened, it may have decomposed. Increase the stoichiometry of DPTC. A slight excess (1.1-1.5 equivalents) can drive the reaction to completion. Check the purity of your alcohol. Water and other nucleophilic impurities can consume the DPTC. Ensure your alcohol is dry. |
| Insufficient Catalyst Activity | Use a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). A typical loading is 0.1 equivalents. Ensure your DMAP is of high purity and dry. |
| Steric Hindrance | For sterically hindered alcohols, a higher reaction temperature and longer reaction time may be necessary. Consider a more forcing solvent like refluxing toluene (B28343) or xylene. |
| Incorrect Solvent Choice | The polarity of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. For sluggish reactions, consider a more polar aprotic solvent like dimethylformamide (DMF). |
| Low Reaction Temperature | While many reactions proceed at room temperature, sluggish reactions, especially with secondary or hindered alcohols, may benefit from gentle heating (40-60 °C). |
Problem: Incomplete Reaction (Observed by TLC/LC-MS)
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time. |
| Reagent Decomposition | If the reaction mixture has darkened significantly, it could indicate decomposition of the DPTC or the product. Consider running the reaction at a lower temperature or under an inert atmosphere. |
| Equilibrium | If the reaction appears to have reached equilibrium, try adding another portion of DPTC and catalyst. |
Problem: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Formation of 2-Mercaptopyridine (B119420) Dimer | The byproduct, 2-mercaptopyridine, can oxidize to form a disulfide. This is often observed as a white to yellow precipitate. This is a common occurrence and does not typically interfere with the desired reaction. |
| Reaction with Other Functional Groups | If your starting material contains other nucleophilic functional groups (e.g., amines), they may compete with the alcohol for the DPTC. Protection of these groups may be necessary. |
| Decomposition of the Thiocarbonate Product | Thiocarbonates can be sensitive to strong acids, bases, and nucleophiles. Ensure your workup and purification conditions are neutral or mildly acidic. |
Problem: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Removal of 2-Mercaptopyridine | This byproduct is acidic and can often be removed by a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the workup. It can also be removed by silica (B1680970) gel chromatography. |
| Co-elution with Unreacted DPTC | If the product and DPTC have similar polarities, careful optimization of the solvent system for column chromatography is required. A gradient elution may be beneficial. |
| Product Instability on Silica Gel | Some thiocarbonates may be unstable on silica gel. If you suspect this is the case, consider alternative purification methods like recrystallization or preparative thin-layer chromatography (prep-TLC). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the thiocarbonylation of an alcohol using DPTC?
A1: The choice of solvent can influence the reaction rate and yield. Non-polar aprotic solvents are generally preferred.
| Solvent | Typical Temperature | Notes |
| Dichloromethane (DCM) | Room Temperature | Good general-purpose solvent, easy to remove. |
| Tetrahydrofuran (THF) | Room Temperature to Reflux | Another common choice, slightly more polar than DCM. |
| Acetonitrile | Room Temperature | A more polar aprotic solvent that can sometimes accelerate the reaction. |
| Toluene | Reflux | Often used for more challenging substrates that require higher temperatures. |
Q2: How much DPTC and catalyst should I use?
A2: The stoichiometry of the reagents is crucial for a successful reaction.
| Reagent | Stoichiometry (relative to alcohol) |
| This compound (DPTC) | 1.1 - 1.5 equivalents |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.2 equivalents |
Q3: My alcohol is sterically hindered. What conditions should I try?
A3: Sterically hindered alcohols are more challenging substrates and often require more forcing conditions.
| Parameter | Recommended Condition |
| Temperature | 60°C to reflux |
| Solvent | Toluene or DMF |
| Reaction Time | 12 - 24 hours (monitor by TLC/LC-MS) |
| DPTC Stoichiometry | 1.5 - 2.0 equivalents |
Q4: How do I remove the 2-mercaptopyridine byproduct?
A4: 2-Mercaptopyridine is a common byproduct of the reaction and can be removed using standard purification techniques.
| Method | Procedure |
| Aqueous Wash | During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will deprotonate the acidic 2-mercaptopyridine, making it soluble in the aqueous phase. |
| Column Chromatography | 2-Mercaptopyridine is a relatively polar compound and can be separated from less polar thiocarbonate products by silica gel chromatography. |
Q5: Can I use DPTC for the Corey-Winter olefination?
A5: While DPTC can be used to form the necessary thiocarbonate intermediate from a 1,2-diol, thiocarbonyldiimidazole (TCDI) is often preferred as it is considered a safer alternative to other thiocarbonylating agents like thiophosgene. The reaction is stereospecific, with cis-diols giving cis-alkenes and trans-diols giving trans-alkenes.[1][2][3]
Experimental Protocols
General Procedure for the Thiocarbonylation of a Primary or Secondary Alcohol
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To a stirred solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added this compound (DPTC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
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The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography to afford the desired O-alkyl thionocarbonate.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in DPTC reactions, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General pathway for the DMAP-catalyzed thiocarbonylation of an alcohol using DPTC.
Caption: A typical experimental workflow for a DPTC-mediated thiocarbonylation reaction.
References
Technical Support Center: Optimizing Reactions with Di-2-Pyridyl Thionocarbonate
Welcome to the technical support center for Di-2-Pyridyl Thionocarbonate (DPTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experiments involving DPTC.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered when using this compound.
Issue: Low Reaction Yield
Low or no yield is a common issue in chemical synthesis. The following guide provides a logical workflow to identify and address the root cause of low yields in DPTC-mediated reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
1. What is the optimal storage condition for this compound?
This compound is sensitive to moisture and heat. It should be stored under an inert atmosphere at 0-10°C.[1] Always allow the reagent to warm to room temperature before opening to prevent moisture condensation.
2. My reaction is sluggish or incomplete. What could be the cause?
A common reason for slow or incomplete reactions is the presence of moisture, which can hydrolyze DPTC. Ensure all glassware is oven-dried and use anhydrous solvents. Another potential cause is suboptimal reaction temperature. While many DPTC reactions proceed at room temperature, some may require gentle heating. Finally, consider the possibility of steric hindrance in your substrates, which might necessitate longer reaction times or the use of a stronger catalyst.
3. I am observing significant side product formation. What are the common side products and how can I minimize them?
In peptide coupling reactions, a potential side reaction is the formation of a thiourea (B124793) byproduct if the amine attacks the thiocarbonyl group of DPTC directly. To minimize this, the carboxylic acid should be pre-activated with DPTC before the addition of the amine. In the synthesis of isothiocyanates from amines, the formation of symmetrical thioureas is a common side reaction. This can often be suppressed by the slow addition of the amine to the DPTC solution.
4. What is the role of 4-(Dimethylamino)pyridine (DMAP) in reactions with DPTC?
DMAP is often used as a nucleophilic catalyst in reactions involving DPTC, such as esterifications and peptide couplings. It reacts with the activated intermediate to form a highly reactive acyl-pyridinium salt, which is then more readily attacked by the nucleophile (e.g., an alcohol or an amine), thereby accelerating the reaction rate.
5. What are the recommended methods for purifying products from reactions involving DPTC?
The primary byproduct of DPTC-mediated reactions is 2-hydroxypyridine, which is water-soluble and can typically be removed by an aqueous workup. The crude product can then be purified by standard techniques such as column chromatography on silica (B1680970) gel, recrystallization, or preparative thin-layer chromatography (TLC).
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of a typical esterification reaction using this compound.
| Parameter | Condition | Effect on Yield | Troubleshooting Recommendation |
| Solvent | Anhydrous | Maximizes yield | Ensure solvent is properly dried before use. |
| Protic (e.g., alcohols) | Can lead to side reactions | Use aprotic solvents like Dichloromethane or Acetonitrile. | |
| Temperature | Room Temperature | Generally good yields | For sterically hindered substrates, consider gentle heating (40-50°C). |
| Elevated (>60°C) | Potential for decomposition | Monitor reaction closely and avoid excessive heat. | |
| Catalyst (DMAP) | Catalytic amount (0.1 eq) | Significantly increases rate and yield | Ensure DMAP is fresh and used in the correct proportion. |
| No catalyst | Sluggish reaction, low yield | Add a catalytic amount of DMAP. | |
| Stoichiometry | Equimolar DPTC to Acid | Optimal for most reactions | For precious substrates, a slight excess of DPTC (1.1 eq) may be used. |
| Excess DPTC | Can complicate purification | Use near-equimolar amounts where possible. |
Experimental Protocols
Detailed Protocol for Peptide Coupling using this compound
This protocol describes the synthesis of a dipeptide as a representative example.
Reaction Scheme:
Caption: General scheme for peptide bond formation using DPTC.
Materials:
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N-protected amino acid (e.g., N-Cbz-L-leucine)
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Amino acid ester hydrochloride (e.g., Glycine (B1666218) ethyl ester hydrochloride)
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This compound (DPTC)
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4-(Dimethylamino)pyridine (DMAP)
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Triethylamine (B128534) (Et3N)
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Anhydrous Dichloromethane (DCM)
Procedure:
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To a solution of N-Cbz-L-leucine (1.0 eq) in anhydrous DCM, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
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Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature for 2 hours.
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In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (0.9 eq) and triethylamine (1.0 eq) in anhydrous DCM.
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Add the solution from step 3 to the reaction mixture from step 2.
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Continue stirring at room temperature for an additional 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, evaporate the solvent under reduced pressure.
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The resulting residue can be purified by preparative TLC or column chromatography on silica gel to afford the desired dipeptide. A reported yield for a similar reaction is 90%.
Signaling Pathways and Experimental Workflows
General Reaction Mechanism of DPTC in Peptide Coupling
The following diagram illustrates the proposed mechanism for the activation of a carboxylic acid and subsequent peptide bond formation using this compound.
Caption: Proposed mechanism for DPTC/DMAP mediated peptide coupling.
References
avoiding byproduct formation in Barton-McCombie reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid byproduct formation in Barton-McCombie deoxygenation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Barton-McCombie reaction?
A1: The most frequently encountered byproducts include the regenerated starting alcohol, products from the reduction of the thiocarbonyl group to a methylene (B1212753) group, and elimination products, particularly with substrates susceptible to such pathways.[1] In some cases, rearrangement products, though rare, can also be observed.
Q2: Why is my yield low when using a primary alcohol?
A2: Primary alcohols can be problematic substrates for the Barton-McCombie reaction, often requiring higher reaction temperatures and resulting in lower yields.[1][2] This is attributed to the relative instability of primary radicals and the increased reversibility of the initial radical addition to the xanthate derived from a primary alcohol.[1][3]
Q3: What are the main drawbacks of using tributyltin hydride (Bu₃SnH)?
A3: The primary disadvantages of using tributyltin hydride are its high toxicity, cost, and the difficulty in removing tin-containing byproducts from the final reaction mixture.[2][4][5][6] These factors have driven the development of numerous alternative, "tin-free" hydrogen donors.
Q4: Can this reaction be used to deoxygenate tertiary alcohols?
A4: While tertiary alcohols can undergo Barton-McCombie deoxygenation, they are more prone to competing elimination reactions.[7][8] Careful control of reaction conditions, such as using low-temperature initiation methods, can help to minimize this side reaction.[7]
Q5: What is the purpose of the radical initiator (e.g., AIBN)?
A5: The radical initiator, typically azobisisobutyronitrile (AIBN), is used to generate the initial radical species that starts the radical chain reaction.[1][7] Thermal decomposition of AIBN produces radicals that abstract a hydrogen atom from the hydrogen donor (e.g., Bu₃SnH) to form the chain-carrying radical.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of starting alcohol regenerated | - Inefficient radical chain propagation.- Hydrogen atom abstraction by the intermediate adduct radical before fragmentation.[1] | - Increase the concentration of the hydrogen donor.- Use a more efficient hydrogen donor like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH).- Ensure the reaction is run at an appropriate temperature for efficient initiation and propagation. |
| Formation of an alkene byproduct (elimination) | - Substrate has a leaving group on an adjacent carbon.- Reaction of a vicinal diol-derived bis(xanthate).[5][7]- High reaction temperatures promoting thermal elimination. | - For substrates with adjacent leaving groups, consider alternative deoxygenation methods.- When targeting double deoxygenation of vicinal diols to form an alkene, this is the desired outcome.- To avoid elimination, use milder reaction conditions (lower temperature, alternative initiators). |
| Thiocarbonyl group is reduced to a methylene group | - A rare side reaction where the C=S group is fully reduced.[1] | - This is more likely to occur with a large excess of the hydrogen donor.[1] Try using a stoichiometric amount of the hydride reagent. |
| Low or no reaction with a primary alcohol substrate | - Higher activation energy for the reaction of primary xanthates.[1][3]- Reversibility of the initial radical addition.[1] | - Increase the reaction temperature.- Switch from Bu₃SnH to a more effective hydrogen donor for primary systems, such as tris(trimethylsilyl)silane ((TMS)₃SiH).[1] |
| Difficulty removing tin byproducts | - High polarity and low volatility of organotin salts.[4][5] | - Use alternative, tin-free hydrogen donors like silanes (e.g., PMHS, (TMS)₃SiH) or borane (B79455) reagents.[4][9][10]- Employ catalytic amounts of a tin source with a stoichiometric amount of a reducing agent like NaBH₄.[2]- Utilize fluorous tin hydrides for easier separation. |
Quantitative Data Summary
The choice of hydrogen donor can significantly impact the efficiency and outcome of the Barton-McCombie reaction. Below is a comparison of common hydrogen donors.
| Hydrogen Donor | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Tributyltin hydride (Bu₃SnH) | - High reliability and efficiency for a wide range of substrates. | - Toxic.- Difficult to remove tin byproducts.[4][5] | AIBN, refluxing toluene (B28343) or benzene. |
| Tris(trimethylsilyl)silane ((TMS)₃SiH) | - Non-toxic alternative to tin hydrides.[9]- Particularly effective for primary alcohols.[1] | - More expensive than Bu₃SnH. | AIBN, refluxing toluene. |
| Polymethylhydrosiloxane (PMHS) | - Inexpensive and non-toxic.[4][7]- Used with a radical source like tributyltin anhydride.[4] | - May require a co-initiator or source of tin radicals. | AIBN, tributyltin anhydride, refluxing toluene. |
| Trialkylborane-water complexes | - Convenient proton donor system.[4] | - May have substrate compatibility issues. | Room temperature initiation. |
| Hypophosphorous acid and its salts | - Good results for primary, secondary, and tertiary alcohols.[9] | - Can alter the radical chain strength. | Typically used with a radical initiator. |
Experimental Protocols
Protocol 1: Standard Barton-McCombie Deoxygenation using Tributyltin Hydride
This protocol is a general procedure for the deoxygenation of a secondary alcohol.
Step 1: Formation of the Xanthate Ester
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
Stir at room temperature for 2 hours.
-
Add methyl iodide (1.5 equiv) and continue stirring at room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Step 2: Deoxygenation
-
Dissolve the purified xanthate (1.0 equiv) in degassed toluene.
-
Add tributyltin hydride (1.2 equiv) and AIBN (0.1 equiv).
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile (B52724) and washed with hexane, or treated with a solution of potassium fluoride.
Protocol 2: Tin-Free Barton-McCombie Deoxygenation using Tris(trimethylsilyl)silane (TTMSS)
This protocol is particularly useful for substrates where tin contamination is a concern or for less reactive primary alcohols.
Step 1: Formation of the Thiocarbonyl Derivative (e.g., Phenyl Thionocarbonate)
-
To a solution of the alcohol (1.0 equiv) and pyridine (B92270) (1.5 equiv) in dichloromethane (B109758) at 0 °C, add phenyl chlorothionoformate (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench with water and extract with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Step 2: Deoxygenation
-
Dissolve the purified phenyl thionocarbonate (1.0 equiv) and tris(trimethylsilyl)silane ((TMS)₃SiH, 1.5 equiv) in degassed toluene.
-
Add AIBN (0.2 equiv).
-
Heat the mixture to 80-90 °C and stir for 2-6 hours until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the deoxygenated product.
Visualizations
Caption: The catalytic cycle of the Barton-McCombie reaction.
Caption: Key branching point leading to desired product vs. byproducts.
Caption: A workflow for troubleshooting common Barton-McCombie issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Barton-McCombie_deoxygenation [chemeurope.com]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
Technical Support Center: Workup of Di-2-Pyridyl Thionocarbonate (DPT) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving Di-2-Pyridyl Thionocarbonate (DPT).
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during the workup of your DPT reaction.
Issue 1: Presence of a Water-Soluble Impurity in the Crude Product
Question: After my reaction with this compound, I have a persistent impurity in my crude product that seems to have some water solubility. How can I effectively remove it?
Answer:
The most common byproduct in DPT-mediated reactions is 2-hydroxypyridine (B17775), which is liberated from the DPT reagent upon reaction with a nucleophile. 2-Hydroxypyridine is known to be water-soluble, which allows for its efficient removal through an aqueous workup.
Recommended Protocol: Aqueous Workup
A standard aqueous workup is typically sufficient to remove the 2-hydroxypyridine byproduct.
Detailed Methodology:
-
Quenching (Optional but Recommended): If unreacted DPT is suspected, the reaction can be quenched by the addition of a primary or secondary amine (e.g., a few drops of piperidine (B6355638) or morpholine) to consume the excess reagent.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate any remaining acidic starting materials and the 2-hydroxypyridine byproduct, increasing their solubility in the aqueous layer. Repeat the wash 2-3 times.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Issue 2: Difficulty in Purifying the Product by Column Chromatography
Question: My crude product, obtained after a DPT reaction and aqueous workup, is still impure and proving difficult to purify by flash column chromatography. What could be the issue and how can I optimize the purification?
Answer:
Challenges in chromatographic purification after a DPT reaction can arise from several factors, including the presence of closely eluting impurities or unreacted starting materials. The polarity of the desired product and any remaining byproducts will dictate the optimal chromatographic conditions.
Troubleshooting Steps:
-
Byproduct Identification: The primary byproduct, 2-hydroxypyridine, is relatively polar. If the aqueous workup was incomplete, it might still be present. Other potential byproducts could include unreacted starting materials or side-products from the reaction itself.
-
TLC Analysis: Before attempting column chromatography, perform a thorough Thin Layer Chromatography (TLC) analysis using various solvent systems to identify a system that provides good separation between your desired product and the impurities. A good target Rf value for the product is typically around 0.3.
-
Solvent System Optimization: For non-polar to moderately polar compounds, a hexane/ethyl acetate gradient is often a good starting point. For more polar compounds, consider using a dichloromethane/methanol system. If your compound is basic, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape and prevent streaking.[1]
Recommended Protocol: Flash Column Chromatography
Detailed Methodology:
-
Column Packing: Dry pack the column with silica (B1680970) gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel ("dry loading"). Dry loading is often preferred as it can lead to better separation.
-
Elution: Start with a low polarity solvent system and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Flash Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase (Eluent) | Start with a non-polar system (e.g., 100% Hexane) and gradually increase polarity with a more polar solvent (e.g., Ethyl Acetate). |
| Gradient Profile | A linear gradient from 0% to 50% Ethyl Acetate in Hexane over 20-30 column volumes is a common starting point. |
| Loading Technique | Dry loading is often recommended for better resolution. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect in the workup of a this compound reaction?
A1: The main byproduct is 2-hydroxypyridine, which is formed as a leaving group from the DPT molecule during the reaction. It is a water-soluble compound.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted DPT can often be removed by flash column chromatography. Alternatively, it can be quenched by adding a small amount of a nucleophilic amine, such as piperidine or morpholine, at the end of the reaction. The resulting thiocarbamate is typically easier to separate from the desired product.
Q3: Is an acidic workup suitable for reactions involving this compound?
A3: An acidic workup is generally not recommended as the first step, especially if your desired product contains acid-sensitive functional groups. Furthermore, the pyridyl groups in DPT and the 2-hydroxypyridine byproduct can be protonated, which might complicate the extraction process. A mild basic wash (e.g., saturated NaHCO₃) is usually more effective for removing the 2-hydroxypyridine byproduct.
Q4: My product appears to be degrading during the workup. What could be the cause?
A4: Product degradation during workup can be due to several factors, including sensitivity to pH changes, prolonged exposure to air or light, or instability on silica gel during chromatography. If you suspect degradation, try to minimize the workup time, use degassed solvents, and consider alternative purification methods such as crystallization or preparative TLC. For compounds that are unstable on silica, using a different stationary phase like alumina (B75360) might be beneficial.
Q5: What is a typical yield I can expect after a DPT reaction and subsequent purification?
A5: The yield is highly dependent on the specific reaction, the nature of the substrates, and the efficiency of the purification. However, for many esterification and amidation reactions using DPT, yields after purification can range from good to excellent, often in the 70-95% range. It is always recommended to refer to literature examples for similar transformations to get a better estimate of the expected yield.
III. Visualizing the Workup Process
Diagram 1: General Workflow for DPT Reaction Workup
References
Technical Support Center: Di-2-Pyridyl Thionocarbonate (DPTC) Reactivity and Solvent Effects
Welcome to the technical support center for Di-2-Pyridyl Thionocarbonate (DPTC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving DPTC.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPTC) and what are its primary applications?
A1: this compound (DPTC) is a versatile reagent primarily used in organic synthesis. Its key applications include the preparation of isothiocyanates from primary amines and the synthesis of carbodiimides from N,N'-disubstituted thioureas. It serves as a safer alternative to the highly toxic thiophosgene.
Q2: How does the choice of solvent affect the reactivity of DPTC?
A2: The solvent plays a crucial role in DPTC-mediated reactions by influencing the solubility of reactants, the stability of intermediates, and the overall reaction rate. The polarity and proticity of the solvent can significantly impact the reaction outcome. For instance, polar aprotic solvents are often preferred as they can solvate charged intermediates effectively without interfering with the nucleophilic attack of the amine.
Q3: What are the most commonly recommended solvents for reactions involving DPTC?
A3: While the optimal solvent is substrate-dependent, common choices include polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF). The selection should be based on the specific reactants and the desired reaction kinetics.
Q4: Can I use protic solvents for my reaction with DPTC?
A4: Protic solvents (e.g., alcohols, water) are generally not recommended for reactions involving DPTC and amines. The lone pair of electrons on the solvent's heteroatom can compete with the amine nucleophile, potentially leading to undesired side products and reduced yields.
Q5: My reaction with DPTC is sluggish. What can I do to improve the reaction rate?
A5: If your reaction is slow, consider the following:
-
Solvent Choice: Switching to a more polar aprotic solvent, such as DMF, can sometimes accelerate the reaction by better stabilizing charged intermediates.
-
Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious as this may also promote side reactions.
-
Catalyst: For certain reactions, such as the synthesis of carbodiimides, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial.
Troubleshooting Guides
Issue 1: Low Yield of Isothiocyanate
Symptoms:
-
The desired isothiocyanate product is obtained in a lower-than-expected yield.
-
Significant amounts of starting amine remain unreacted.
-
Formation of a significant amount of urea (B33335) byproduct.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal for the reaction. If using a nonpolar solvent, switch to a polar aprotic solvent like THF or DCM. If the reaction is still slow, consider a more polar solvent like DMF. |
| Presence of Water or Protic Impurities | Ensure all reactants and the solvent are anhydrous. Water can hydrolyze DPTC and react with the isothiocyanate product. Use freshly distilled solvents and dry glassware. |
| Low Nucleophilicity of the Amine | For electron-deficient amines, the reaction may be inherently slow. Consider increasing the reaction temperature or using a more polar solvent (e.g., DMF) to facilitate the reaction. |
| Side Reaction to Form Urea | This can occur if the isothiocyanate product reacts with the starting amine. Ensure a slight excess of DPTC is used and that the reaction is monitored closely to avoid prolonged reaction times after completion. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots are observed on TLC analysis in addition to the desired product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Reaction with Solvent | If using a potentially reactive solvent, consider switching to a more inert one. For example, if you suspect your solvent has nucleophilic impurities, use a freshly purified, non-nucleophilic solvent like THF or Toluene. |
| Decomposition of DPTC or Product | High reaction temperatures can lead to the decomposition of the reagent or the product. Try running the reaction at a lower temperature for a longer period. |
| Reaction with Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of moisture, which can lead to the formation of byproducts. |
Experimental Protocols
General Protocol for the Synthesis of Isothiocyanates using DPTC
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF, DCM, or DMF; see table below for guidance).
-
Addition of DPTC: To the stirred solution, add this compound (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired isothiocyanate.
Illustrative Solvent Screening Data for Isothiocyanate Synthesis (Hypothetical Data)
| Entry | Solvent | Dielectric Constant | Amine Substrate | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 2.4 | Aniline | 24 | 45 |
| 2 | DCM | 9.1 | Aniline | 8 | 85 |
| 3 | THF | 7.5 | Aniline | 12 | 82 |
| 4 | MeCN | 37.5 | Aniline | 6 | 90 |
| 5 | DMF | 38.3 | 4-Nitroaniline | 12 | 75 |
| 6 | DCM | 9.1 | 4-Nitroaniline | 48 | 30 |
This table presents hypothetical data for illustrative purposes to guide solvent selection.
Visual Guides
temperature optimization for Di-2-Pyridyl Thionocarbonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Di-2-Pyridyl Thionocarbonate (DPTC) in chemical synthesis, with a specific focus on temperature optimization to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: this compound should be stored at temperatures between -20°C and 10°C.[1][2] It is also noted to be sensitive to moisture and heat, so storage under an inert gas is recommended.[2]
Q2: At what temperature do this compound reactions typically run?
A2: Many reactions involving DPTC for the formation of esters or amides are conducted at room temperature.[3] However, the optimal temperature can be influenced by the specific substrates and the presence of catalysts like DMAP. For certain applications, such as the dehydration of aldoximes, refluxing in a solvent like toluene (B28343) may be necessary.
Q3: How does temperature affect the stability of DPTC?
A3: DPTC has a melting point in the range of 94-98°C.[1] Above this temperature, and even at elevated temperatures below the melting point, thermal decomposition can occur, potentially leading to undesired byproducts and reduced yield. The material is also heat-sensitive, which implies that prolonged exposure to high temperatures should be avoided.[2]
Q4: Can temperature influence the reaction rate and yield?
A4: Yes, as with most chemical reactions, temperature is a critical parameter. Increasing the temperature can lead to faster reaction rates. However, for DPTC reactions, this can also increase the rate of side reactions or decomposition of the reagent or products.[4] Conversely, running the reaction at a lower temperature may improve selectivity and yield by minimizing unwanted pathways, though it may require longer reaction times.[5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Temperature Considerations |
| Low or No Product Yield | 1. Reaction temperature is too low. | - Gradually increase the reaction temperature in 5-10°C increments. - Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. - For sterically hindered substrates, refluxing may be necessary, but monitor for decomposition. |
| 2. Decomposition of DPTC or product at elevated temperatures. | - If the reaction is run at an elevated temperature, try reducing it to room temperature or even 0°C.[5] - Consider a solvent with a lower boiling point to limit the maximum reaction temperature. | |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to side reactions. | - Lower the reaction temperature. Many DPTC-mediated couplings proceed cleanly at room temperature.[3] - Ensure uniform temperature distribution with adequate stirring to avoid localized "hot spots." |
| 2. Instability of intermediates or products at the reaction temperature. | - Attempt the reaction at a lower temperature for a longer duration. - Isolate the intermediate 2-pyridyl ester at a low temperature before reacting it with the nucleophile in a subsequent step. | |
| Reaction Stalls or is Incomplete | 1. Insufficient thermal energy for the reaction to proceed to completion. | - If the reaction is running at room temperature, gently warm the mixture (e.g., to 40-50°C) and monitor for progress. - If using a catalyst like DMAP, ensure it is present in the correct amount, as temperature and catalyst concentration can be interdependent. |
| Tarring or Polymerization | 1. Excessive heat leading to uncontrolled side reactions. | - Immediately reduce the reaction temperature. An ice bath can be used to quench exothermic events. - This is particularly crucial in acid-catalyzed reactions where substrates might be sensitive.[5] |
Experimental Protocols
General Procedure for Amide Coupling at Room Temperature
This protocol is adapted from a procedure for peptide synthesis.[3]
-
Activation: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane). Add this compound (1.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05-0.1 eq).
-
Temperature Control: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the formation of the active 2-pyridyl ester intermediate by TLC or LC-MS. This step typically takes 1-2 hours.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.
-
Workup: Upon completion, the solvent is evaporated, and the crude product is purified by an appropriate method such as column chromatography or recrystallization.
Visualizing Reaction Workflows
Caption: Workflow for a typical room temperature DPTC-mediated amide coupling.
Caption: A logical flow for troubleshooting temperature-related issues in DPTC reactions.
References
- 1. ジ(2-ピリジル)チオノカルボナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]
- 3. O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | TCI AMERICA [tcichemicals.com]
- 4. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Thiocarbonylation Reactions
Welcome to the technical support center for thiocarbonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for various thiocarbonylating agents and substrate types.
Frequently Asked Questions (FAQs)
Q1: My thiocarbonylation reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the general factors I should investigate?
A low yield in thiocarbonylation reactions can often be attributed to several key factors:
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Reagent Quality: The purity and reactivity of the thiocarbonylating agent are paramount. Reagents like Lawesson's Reagent can degrade with exposure to moisture. It is advisable to use freshly opened or properly stored reagents.
-
Reaction Conditions: Temperature, reaction time, and solvent choice can significantly influence the reaction outcome. Many thiocarbonylation reactions require elevated temperatures to proceed at an appreciable rate.
-
Substrate Reactivity: The electronic and steric properties of the starting material can affect its reactivity. Electron-rich carbonyls are generally more reactive towards thionation.
-
Stoichiometry: The ratio of the thiocarbonylating agent to the substrate is crucial. While stoichiometric amounts are often a good starting point, an excess of the thionating agent may be required to drive the reaction to completion.
-
Moisture: The presence of water can deactivate many thiocarbonylating agents, leading to reduced yields. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions in thiocarbonylation?
Side reactions can significantly reduce the yield of the desired thiocarbonyl compound. Common side products and their causes include:
-
Unreacted Starting Material: This is often due to incomplete reaction (see Q1).
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Phosphorus-Containing Byproducts: When using reagents like Lawesson's Reagent or P₄S₁₀, phosphorus-containing byproducts are formed, which can be difficult to separate from the desired product.
-
Decomposition of Starting Material or Product: Some substrates or products may be unstable under the reaction conditions, especially at elevated temperatures.
-
Hydrolysis of the Product: If water is present during workup, the thiocarbonyl compound can hydrolyze back to the corresponding carbonyl compound.
Q3: How can I effectively remove the phosphorus-containing byproducts from my reaction mixture after using Lawesson's Reagent?
A common challenge with Lawesson's Reagent is the removal of a six-membered ring phosphorus byproduct which often has a similar polarity to the desired product, making purification by column chromatography difficult.[1] A chemical treatment of the crude reaction mixture before purification can simplify this process. By adding an alcohol, such as ethanol (B145695) or ethylene (B1197577) glycol, and heating the mixture, the byproduct is converted into a more polar species that is more easily separated during aqueous workup or chromatography.[1][2]
Troubleshooting Guides by Reagent
Lawesson's Reagent
Lawesson's Reagent (LR) is a widely used thionating agent, but its application can present challenges.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Degraded Lawesson's Reagent | Use a fresh batch of LR or a recently opened bottle. Store LR under anhydrous conditions to prevent decomposition. |
| Insufficient Reaction Temperature | Most reactions with LR require heating. Refluxing in a solvent like toluene (B28343) or xylene is common.[2] |
| Inadequate Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, extend the reaction time. |
| Sub-optimal Solvent | The choice of solvent can impact the solubility of reagents and the reaction rate. Toluene, xylene, and THF are commonly used. |
Problem: Difficult Purification and Low Isolated Yield
| Potential Cause | Recommended Solution |
| Co-elution with Phosphorus Byproduct | After the reaction is complete, cool the mixture and add an excess of ethanol or ethylene glycol. Reflux for 1-2 hours to convert the byproduct to a more polar species before aqueous workup and chromatography.[1][2] |
| Product Loss During Workup | Ensure thorough extraction of the product from the aqueous layer. Use multiple extractions with a suitable organic solvent. |
Phosphorus Pentasulfide (P₄S₁₀)
P₄S₁₀ is a powerful but sometimes aggressive thionating agent.
Problem: Low Yield and Formation of Insoluble Materials
| Potential Cause | Recommended Solution |
| Low Solubility of P₄S₁₀ | P₄S₁₀ has low solubility in many organic solvents. Using a co-solvent like hexamethyldisiloxane (B120664) (HMDO) can improve its reactivity and the overall yield.[3] |
| Harsh Reaction Conditions | P₄S₁₀ often requires high temperatures, which can lead to substrate or product decomposition. Consider using a milder reagent like Lawesson's Reagent if possible. |
| Complex Byproduct Formation | The use of P₄S₁₀ can lead to a complex mixture of byproducts. The addition of HMDO can result in the formation of more easily removable trimethylsilylated phosphates or thiophosphates.[3] |
Troubleshooting by Substrate Type
Thiocarbonylation of Amides to Thioamides
Problem: Incomplete Conversion of a Sterically Hindered Amide
| Potential Cause | Recommended Solution |
| Steric Hindrance | Increase the reaction temperature and/or reaction time. Consider using a more reactive thionating agent. Microwave-assisted synthesis can sometimes improve yields for hindered substrates. |
| Low Nucleophilicity of Amide | For less reactive amides, a more forceful thionating agent like P₄S₁₀ might be necessary. |
Thiocarbonylation of Ketones to Thioketones
Problem: Formation of Dimeric or Trimeric Side Products
| Potential Cause | Recommended Solution |
| High Reactivity of Thioketone | Thioketones can be highly reactive and may undergo self-condensation reactions. Use dilute reaction conditions and purify the product promptly after the reaction is complete. |
| Presence of Acidic or Basic Impurities | Ensure all reagents and solvents are neutral to avoid catalyzing side reactions. |
Thiocarbonylation of Esters/Lactones to Thioesters/Thiolactones
Problem: Low Reactivity of the Ester/Lactone
| Potential Cause | Recommended Solution |
| Lower Reactivity Compared to Amides/Ketones | Esters and lactones are generally less reactive towards thionation than amides or ketones.[4] Higher temperatures, longer reaction times, and a larger excess of the thionating agent may be required. |
| Reagent Choice | While Lawesson's Reagent can be effective, the combination of P₄S₁₀ and HMDO has been reported to give comparable or superior yields for the thionation of esters and lactones.[3] |
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Thiocarbonylation of Styrene with CO₂ [5]
| Entry | Ligand | Solvent | Reductant | Yield of Branched Thioester (%) | Yield of Linear Thioester (%) |
| 1 | None | NMP | PhSiH₃ | 0 | 0 |
| 2 | PCy₃ | NMP | PhSiH₃ | 48 | 12 |
| 3 | Xantphos | NMP | PhSiH₃ | 15 | 36 |
| 4 | PdCl₂(PCy₃)₂ | NMP | PhSiH₃ | 65 | 10 |
| 5 | L1 | NMP | PhSiH₃ | 84 | <1 |
| 6 | L1 | Toluene | PhSiH₃ | 55 | <1 |
| 7 | L1 | CH₃CN | PhSiH₃ | 30 | 20 |
| 8 | L1 | DMF | PhSiH₃ | 60 | <1 |
| 9 | L1 | DMSO | PhSiH₃ | 40 | <1 |
| 10 | L1 | NMP | H₂ | 0 | 0 |
| 11 | L1* | NMP | PMHS | 35 | <1 |
*L1 is a specific N-P type carbazole-derived ligand. Reaction conditions: Styrene (0.2 mmol), Thiol (1.7 equiv.), Pd Catalyst (5.0 mol%), Ligand (10.0 mol%), Reductant (1.8 equiv.), CO₂ (20 bar), Solvent (0.5 mL), 80 °C, 18 h.
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent [3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amide (1.0 eq.) and Lawesson's Reagent (0.5 - 0.6 eq.).
-
Solvent Addition: Add anhydrous toluene or tetrahydrofuran (B95107) (THF) to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup (Byproduct Removal): Once the starting material is consumed, cool the reaction mixture to room temperature. Add ethanol (approximately 2 mL per mmol of starting amide) and heat the mixture to reflux for 1-2 hours.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Palladium-Catalyzed Thiocarbonylation of an Alkene with CO₂ [5]
-
Setup: In a nitrogen-filled glovebox, add the alkene (0.2 mmol), thiol (0.34 mmol, 1.7 equiv.), palladium catalyst (e.g., PdCl₂(PCy₃)₂, 0.01 mmol, 5.0 mol%), and ligand (0.02 mmol, 10.0 mol%) to a 4 mL sealing tube equipped with a magnetic stirring bar.
-
Reagent Addition: Add the reductant (e.g., PhSiH₃, 0.36 mmol, 1.8 equiv.) and N-methylpyrrolidone (NMP, 0.5 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in an autoclave. Purge the autoclave three times with CO₂ gas, then pressurize to 20 bar. Heat the autoclave to 80 °C for 18 hours with stirring.
-
Workup: After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Analysis and Purification: The reaction mixture can be analyzed by GC-MS to determine the yield. The product can be purified by silica gel column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields.
Caption: Workflow for removing Lawesson's Reagent byproducts.
References
Validation & Comparative
A Safer and Efficient Alternative for Thiocarbonylation: A Comparative Guide to Di-2-Pyridyl Thionocarbonate and Thiophosgene
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to ensuring safety, efficiency, and reproducibility in chemical synthesis. This guide provides a comprehensive comparison of Di-2-Pyridyl Thionocarbonate (DPT) and the traditional thiocarbonylating agent, thiophosgene (B130339), with a focus on their application in the synthesis of thioureas. We present a detailed analysis of their performance, safety profiles, and experimental protocols to inform your selection of the most suitable reagent for your research needs.
The introduction of a thiocarbonyl group is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active compounds and functional materials. For decades, thiophosgene (CSCl₂) has been a workhorse reagent for this purpose. However, its extreme toxicity and hazardous nature have necessitated the search for safer and more user-friendly alternatives. This compound (DPT) has emerged as a promising substitute, offering a milder and safer profile without compromising reactivity.
Performance Comparison in Thiourea (B124793) Synthesis
| Feature | This compound (DPT) | Thiophosgene |
| Typical Yields | Good to excellent | Low to quantitative |
| Reaction Conditions | Typically room temperature to mild heating | Often requires low temperatures (0 °C to room temperature) and careful control of addition. |
| Reaction Time | Varies, can be rapid | Generally fast, but requires careful monitoring |
| Byproducts | 2-Hydroxypyridine | Hydrogen Chloride (HCl) |
| Work-up | Aqueous extraction to remove 2-hydroxypyridine | Neutralization of HCl with a base, followed by extraction |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing chemical reactions. Below are representative protocols for the synthesis of N,N'-disubstituted thioureas using both DPT and thiophosgene.
Protocol 1: Synthesis of N,N'-bis(2-dimethylaminophenyl)thiourea using a DPT analogue (1,1'-Thiocarbonyldiimidazole)
This protocol, using a close analogue of DPT, illustrates a common procedure for thiourea synthesis with this class of reagents.
Materials:
-
2-amino-N,N'-dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
To a stirred solution of 1,1'-thiocarbonyldiimidazole (2.2 mmol) in CH₂Cl₂ (5 mL), a solution of 2-amino-N,N'-dimethylaniline (4.3 mmol) in CH₂Cl₂ (5 mL) is added.
-
The resulting solution is heated at 323 K (50 °C) overnight.
-
An additional 50 mL of CH₂Cl₂ is added to the pale-yellow solution.
-
The solution is washed with deionized water (3 x 60 mL).
-
The organic layer is dried over Na₂SO₄ and evaporated to dryness under vacuum.
-
The obtained solid is solubilized in a minimum amount of CH₂Cl₂ (ca. 5 mL) and excess diethyl ether is added.
-
The solution is stored at 253 K (-20 °C) to afford the product as an off-white powder.
Yield: 70%[1]
Protocol 2: Synthesis of Thioureas using Thiophosgene
This general procedure outlines the synthesis of thioureas from primary amines and thiophosgene.
Materials:
-
Primary amine
-
Thiophosgene
-
Anhydrous solvent (e.g., chloroform, benzene)
-
Base (e.g., pyridine (B92270), triethylamine, or excess primary amine)
Procedure:
-
A solution of the primary amine in an anhydrous solvent is prepared.
-
Thiophosgene is added dropwise to the amine solution, typically at 0 °C to room temperature.
-
A base is present in the reaction mixture to neutralize the hydrogen chloride byproduct. Often, an excess of the primary amine is used for this purpose.
-
The reaction mixture is stirred for a period of time, which can range from a few hours to overnight, depending on the reactivity of the amine.
-
Upon completion, the reaction mixture is typically washed with water and dilute acid to remove the amine salt and any remaining base.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the thiourea product, which may require further purification by crystallization or chromatography.
Yields: Reported yields for thiourea synthesis using thiophosgene can vary widely, from low to moderate (up to 66%) to high or even quantitative, depending on the specific substrates and reaction conditions.[2]
Safety and Handling
A critical differentiator between DPT and thiophosgene is their safety profile.
This compound (DPT):
-
Is a stable, crystalline solid, making it easy to handle and weigh.
-
It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Thiophosgene:
-
Is a highly toxic, volatile, and corrosive red liquid.
-
It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation can be fatal.
-
Requires stringent safety precautions, including working in a well-ventilated fume hood, using specialized PPE, and having emergency procedures in place.
-
Reacts with water and moisture, releasing toxic gases.
Reaction Mechanisms and Byproducts
The reaction pathways for both reagents in the synthesis of thioureas from primary amines are depicted below.
Caption: Reaction pathways for thiourea synthesis.
The byproduct of the DPT reaction is 2-hydroxypyridine, a water-soluble and relatively benign compound that can be easily removed by aqueous extraction.[3][4] In contrast, the thiophosgene reaction generates hydrogen chloride (HCl), a corrosive acid that requires neutralization with a base, adding an extra step to the work-up procedure and potentially complicating the purification of acid-sensitive products.
Logical Workflow for Reagent Selection
The choice between DPT and thiophosgene for thiocarbonylation can be guided by a logical workflow that considers the specific requirements of the synthesis.
Caption: Decision workflow for thiocarbonylating agent selection.
Conclusion
This compound stands out as a superior alternative to thiophosgene for thiocarbonylation reactions, particularly in the context of modern drug discovery and development where safety and efficiency are paramount. Its solid nature, ease of handling, and the generation of a benign, easily removable byproduct make it a highly attractive reagent. While thiophosgene may still find application in specific, well-controlled industrial processes, the significant safety concerns associated with its use make DPT the recommended choice for general laboratory synthesis. The adoption of safer reagents like DPT not only protects researchers but also contributes to a more sustainable and responsible practice of chemical synthesis.
References
- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. data.epo.org [data.epo.org]
- 4. HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google Patents [patents.google.com]
A Comparative Guide to Thiocarbonylating Agents: Di-2-Pyridyl Thionocarbonate vs. 1,1'-Thiocarbonyldiimidazole
In the realm of modern organic synthesis, the selective deoxygenation of alcohols and the stereospecific synthesis of olefins are pivotal transformations. Two key reagents that facilitate these reactions through the formation of thiocarbonyl derivatives are Di-2-Pyridyl Thionocarbonate (DPT) and 1,1'-Thiocarbonyldiimidazole (B131065) (TCDI). This guide provides a detailed comparison of their performance in the Barton-McCombie deoxygenation and Corey-Winter olefination reactions, supported by experimental data and protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound (DPT) | 1,1'-Thiocarbonyldiimidazole (TCDI) |
| Primary Applications | Formation of thiocarbonates for deoxygenation and olefination reactions. Also used in peptide synthesis. | Formation of thiocarbonylimidazolides and cyclic thionocarbonates for deoxygenation and olefination reactions.[1][2] |
| Reactivity | The reactivity is influenced by the 2-pyridyl leaving group. | Highly reactive due to the facile displacement of the imidazole (B134444) groups.[3] Considered a safer alternative to thiophosgene.[3] |
| Substrate Scope | Broad applicability for various alcohols. | Particularly effective for the deoxygenation of primary and sensitive alcohol substrates.[1] |
| Byproducts | 2-Hydroxypyridine | Imidazole |
| Handling and Safety | Stable solid. | Stable solid, but moisture-sensitive. Offers a significant safety advantage over the highly toxic thiophosgene.[3] |
Performance in Key Synthetic Transformations
Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a radical-mediated deoxygenation of an alcohol, which proceeds via a thiocarbonyl derivative.[1] Both DPT and TCDI are effective in the initial thiocarbonylation step.
1,1'-Thiocarbonyldiimidazole (TCDI) is well-documented for this transformation, especially for substrates sensitive to harsh conditions. The formation of the thiocarbonylimidazolide is typically efficient, and the subsequent radical reduction proceeds smoothly. TCDI is noted to be particularly advantageous for the deoxygenation of primary alcohols.[1]
While specific quantitative data for a direct comparison in the same system is limited in readily available literature, the general efficiency of TCDI is highlighted in numerous publications. For instance, the deoxygenation of primary hydroxyl groups using TCDI followed by reduction with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) can achieve yields of up to 95%.[1]
Corey-Winter Olefination
The Corey-Winter olefination allows for the stereospecific conversion of 1,2-diols to olefins through the formation and subsequent decomposition of a cyclic thionocarbonate.[2][3]
1,1'-Thiocarbonyldiimidazole (TCDI) is a commonly used reagent for the formation of the intermediate cyclic thionocarbonate.[2][4] The reaction is known for its high stereospecificity and good yields.[4] For example, a 1,2-diol can be converted to its corresponding cyclic thionocarbonate in 80% yield using TCDI, and the subsequent reaction with a phosphite (B83602) reagent can furnish the desired alkene in 93% yield.[4]
Information on the use of This compound (DPT) for the synthesis of cyclic thionocarbonates in the Corey-Winter reaction is less prevalent in the literature, making a direct quantitative comparison challenging.
Experimental Protocols
General Protocol for Barton-McCombie Deoxygenation using 1,1'-Thiocarbonyldiimidazole
Step 1: Formation of the Thiocarbonylimidazolide
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or THF), add 1,1'-thiocarbonyldiimidazole (1.1-1.5 equiv).
-
If the alcohol is not very reactive, a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) or imidazole (0.1 equiv) can be added.[1]
-
Stir the reaction mixture at room temperature or elevated temperatures (e.g., 60-80 °C) for 2-24 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Radical Deoxygenation
-
Dissolve the purified thiocarbonylimidazolide (1.0 equiv) in a degassed solvent such as toluene (B28343) or benzene.
-
Add tributyltin hydride (Bu₃SnH, 1.5-2.0 equiv) and a catalytic amount of a radical initiator, typically azobisisobutyronitrile (AIBN, 0.1-0.2 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitored by TLC).[1]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by column chromatography to remove the tin byproducts.
General Protocol for Corey-Winter Olefination using 1,1'-Thiocarbonyldiimidazole
Step 1: Formation of the Cyclic Thionocarbonate
-
To a solution of the 1,2-diol (1.0 equiv) in an anhydrous solvent such as toluene or THF, add 1,1'-thiocarbonyldiimidazole (1.1-2.0 equiv).[4]
-
The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 48 hours) until the formation of the cyclic thionocarbonate is complete, as monitored by TLC.[4]
-
After cooling to room temperature, the reaction mixture is worked up by adding aqueous acid (e.g., 1M HCl) and extracting with an organic solvent like ethyl acetate.[4]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the cyclic thionocarbonate.[4]
Step 2: Olefination
-
A solution of the cyclic thionocarbonate (1.0 equiv) in a high-boiling phosphite reagent, such as trimethyl phosphite or triethyl phosphite, is heated to reflux.[4]
-
The reaction is stirred at reflux for several hours (e.g., 48 hours) until the reaction is complete.[4]
-
The excess phosphite is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford the desired alkene.[4]
Visualizing the Reaction Pathways
To better understand the roles of these reagents, the following diagrams illustrate the key reaction pathways.
Conclusion
Both this compound and 1,1'-Thiocarbonyldiimidazole are valuable reagents for the thiocarbonylation of alcohols, enabling important subsequent transformations. TCDI is a well-established and versatile reagent, particularly favored for its high reactivity and its role as a safer alternative to thiophosgene. Its efficacy in the Barton-McCombie deoxygenation of sensitive substrates and in the Corey-Winter olefination is well-documented with reliable yields.
While DPT is also a competent reagent for forming thiocarbonates, there is a comparative lack of specific, quantitative performance data in the context of these two key reactions in readily accessible literature. Therefore, for researchers requiring a well-precedented and robust method, particularly for delicate substrates, TCDI currently stands out as the more documented choice. Further comparative studies under standardized conditions would be invaluable to the synthetic community to fully elucidate the relative merits of DPT.
References
A Comparative Guide to Thiocarbonylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation in organic synthesis, enabling access to a diverse array of sulfur-containing molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. The choice of thiocarbonylating agent is critical and can profoundly influence reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective, data-driven comparison of the most common thiocarbonylating agents to facilitate the selection of the optimal reagent for specific synthetic needs.
Key Thiocarbonylating Agents: An Overview
A variety of reagents have been developed for the thionation of carbonyl compounds.[1] The most prominent among these are Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), and more recent innovations such as Curphey's Reagent (P₄S₁₀/HMDO) and the P₄S₁₀-Pyridine complex. Each of these reagents presents a unique profile of reactivity, selectivity, and practical considerations. Other notable but less commonly used reagents include Davy's and Belleau's reagents.
| Reagent | Structure | Key Features |
| Lawesson's Reagent (LR) | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | Mild, soluble in many organic solvents, provides high yields for a variety of substrates.[1] However, it can require high temperatures, and byproducts can have a strong, unpleasant odor.[2] |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | Inexpensive and powerful, but often requires harsh reaction conditions and may lead to lower yields compared to LR.[1][3] |
| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Offers enhanced reactivity compared to P₄S₁₀ alone and often results in cleaner reactions and simpler workup than Lawesson's Reagent.[1][4] |
| P₄S₁₀-Pyridine Complex | C₁₀H₁₀N₂P₂S₅ | Exhibits high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[1][5] It is also reported to provide cleaner products.[5] |
| Davy's Reagents | 2,4-Bis(alkylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfides | Generally more soluble than Lawesson's Reagent. |
| Belleau's Reagent | 2,4-Bis(phenoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | A structural analogue of Lawesson's Reagent. |
Performance Comparison: A Data-Driven Analysis
The efficacy of a thiocarbonylating agent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates.
Thionation of Amides
Amides are readily converted to thioamides, which are important functional groups in medicinal chemistry.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(p-methylphenyl)benzamide | Lawesson's Reagent | Toluene (B28343) | 110 | 4 | 79 | [2] |
| Generic Amide | Lawesson's Reagent | THF | Room Temp | 0.5 | 86 | [3] |
| N,N-dimethylbenzamide | Curphey's Reagent (P₄S₁₀/HMDO) | Dichloromethane | 40 (Reflux) | 1.5 | 87 | [3] |
| Various Amides | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | - | 62-93 | [6] |
| Acridone | P₄S₁₀-Pyridine | Dimethyl sulfone | ~165 | - | High | [1] |
| Acridone | Lawesson's Reagent | Dimethyl sulfone | ~165 | - | Inefficient (decomposes) | [1] |
Thionation of Ketones
The synthesis of thioketones is another common application of these reagents.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | P₄S₁₀/Al₂O₃ | Acetonitrile (B52724) | Reflux | 2 | 92 | [7] |
| Benzophenone | Lawesson's Reagent | Toluene | 110 | 3 | 85 | [7] |
| 3-Acetylindole | P₄S₁₀-Pyridine | Dimethyl sulfone | ~165 | - | High | [1] |
| Pheophorbide a | Lawesson's Reagent | Toluene | Room Temp | 24 | 73 | [2] |
| Pyropheophorbide a | Lawesson's Reagent | Toluene | Room Temp | 4 | 82 | [2] |
Thionation of Esters
The conversion of esters to thionoesters can be more challenging.
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl benzoate | Curphey's Reagent (P₄S₁₀/HMDO) | Xylene | 8 | ~80 | [1] |
| Methyl 4-nitrobenzoate | Curphey's Reagent (P₄S₁₀/HMDO) | Xylene | 14 | 28 | [1] |
| Methyl 4-nitrobenzoate | Lawesson's Reagent | Xylene | 17 | 4 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures.
General Procedure for Thionation of Amides using Lawesson's Reagent
This protocol describes a general procedure for the thionation of an amide on a 1.0 mmol scale. The reaction conditions may require optimization depending on the specific substrate.
Materials:
-
Starting Amide (1.0 mmol)
-
Lawesson's Reagent (LR) (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)
-
Anhydrous Toluene (or other high-boiling anhydrous solvents like xylene or dioxane) (4-5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the starting amide (1.0 mmol) in anhydrous toluene (4-5 mL).
-
Add Lawesson's Reagent (0.5 - 0.6 mmol) to the solution.
-
Place the flask in a heating mantle or oil bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux (~110 °C for toluene) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica (B1680970) gel column chromatography to obtain the desired thioamide.[2]
General Procedure for Thionation of Ketones using P₄S₁₀/Al₂O₃
This protocol describes a general procedure for the thionation of a ketone.
Materials:
-
Ketone (0.0025 mol)
-
P₄S₁₀/Al₂O₃ reagent (1g, containing 0.00085 mol of P₄S₁₀)
-
Acetonitrile (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of the ketone (0.0025 mol) in acetonitrile (50 mL) in a round-bottom flask, add the P₄S₁₀/Al₂O₃ reagent (1 g).
-
Heat the mixture to reflux under a nitrogen atmosphere with stirring.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the solid reagent.
-
Evaporate the solvent from the filtrate.
-
Extract the resulting residue with hexane (B92381) or diethyl ether.
-
Evaporation of the solvent from the extract yields the pure thioketone.[7]
General Procedure for Thionation of Amides using Curphey's Reagent (P₄S₁₀/HMDO)
Materials:
-
Amide (1.0 equiv)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.18 equiv)
-
Hexamethyldisiloxane (HMDO)
-
Anhydrous Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend P₄S₁₀ in anhydrous dichloromethane.
-
Add HMDO to the suspension.
-
Add a solution of the amide in anhydrous dichloromethane.
-
Heat the reaction mixture to reflux (40 °C) with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The workup for reactions with Curphey's reagent is often simpler than with Lawesson's reagent and may involve a simple hydrolytic workup or filtration through silica gel.[3][4]
Reaction Mechanisms and Experimental Workflows
Understanding the reaction mechanisms provides insight into the reactivity and potential side products of each reagent.
Lawesson's Reagent
Lawesson's Reagent is believed to exist in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered oxathiaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[1][8]
Mechanism of thionation using Lawesson's Reagent.
Phosphorus Pentasulfide (P₄S₁₀)
The mechanism of thionation with P₄S₁₀ is thought to involve the coordination of the carbonyl oxygen to a phosphorus atom, followed by a rearrangement that leads to the formation of the C=S bond.
Simplified mechanism of thionation using P₄S₁₀.
General Experimental Workflow
A typical thionation reaction follows a general workflow, with variations in workup procedures depending on the reagent used.
General experimental workflow for a thionation reaction.
Conclusion
The selection of a thiocarbonylating agent is a critical decision in organic synthesis. Lawesson's Reagent remains a versatile and widely used reagent, particularly for the synthesis of thioamides and thioketones, offering mild reaction conditions and high yields. However, its drawbacks, such as the potential for strong odors and challenging purification, have led to the development of valuable alternatives.
Curphey's Reagent (P₄S₁₀/HMDO) has emerged as a strong contender, often providing comparable or superior yields with the significant advantage of a more straightforward purification process.[4] The P₄S₁₀-Pyridine complex is a noteworthy alternative for high-temperature reactions where Lawesson's Reagent is unstable. For large-scale synthesis, the cost-effectiveness of P₄S₁₀, especially when supported on alumina, makes it an attractive option, despite the often harsher reaction conditions.
Ultimately, the optimal choice of reagent will depend on the specific substrate, desired scale of the reaction, and the purification methods available. This guide provides the necessary data and protocols to make an informed decision for your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Di-2-Pyridyl Thionocarbonate: A Comparative Guide to its Validation in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents for key transformations in complex molecule synthesis is a critical decision impacting yield, purity, and overall efficiency. Di-2-Pyridyl Thionocarbonate (DPTC or DPT) has emerged as a versatile and effective reagent for a range of chemical modifications. This guide provides an objective comparison of DPT's performance against common alternatives in crucial synthetic applications, supported by available experimental data and detailed protocols.
This compound is a stable, crystalline solid that serves as a valuable tool in modern organic synthesis. Its primary applications lie in the deoxygenation of alcohols via the Barton-McCombie reaction and as a coupling reagent in the formation of amides, esters, and isothiocyanates. This guide will delve into these key areas, presenting a comparative analysis to aid in the selection of the most appropriate synthetic strategy.
Deoxygenation of Alcohols: The Barton-McCombie Reaction
The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from a molecule, a common requirement in the synthesis of natural products and their analogs. The reaction proceeds via the formation of a thiocarbonyl derivative of the alcohol, which is then subjected to radical-induced reduction. DPT is an efficient reagent for the initial thiocarbonylation step.
Comparative Performance of Thiocarbonylating Agents
The choice of thiocarbonylating agent can significantly influence the overall efficiency of the deoxygenation. Below is a comparison of DPT with other commonly used reagents for the thiocarbonylation of a complex secondary alcohol, cholesterol, as a representative substrate.
| Reagent | Thiocarbonylation Conditions | Deoxygenation Yield (%) | Reference |
| This compound (DPT) | DMAP (cat.), CH2Cl2, rt | High (qualitative) | |
| Phenyl Chlorothionoformate | Pyridine, CH2Cl2, 0 °C to rt | ~75-85 | |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Toluene, reflux | ~80-90 | [1] |
Discussion:
While all three reagents are effective for the preparation of thiocarbonyl derivatives, DPT offers the advantage of being a stable, non-volatile solid, making it easier and safer to handle than the corrosive and moisture-sensitive phenyl chlorothionoformate.[2] The reaction with DPT typically proceeds under mild conditions at room temperature with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). TCDI is also a solid reagent and provides high yields, though often requiring elevated temperatures.[1] The choice between DPT and TCDI may depend on the specific substrate and desired reaction conditions.
Experimental Protocol: O-Thiocarbonylation of a Secondary Alcohol with this compound
Synthesis of Cholesteryl O-(2-pyridyl) thionocarbonate:
-
Materials: Cholesterol, this compound (DPT), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (B109758) (CH2Cl2), standard laboratory glassware, and purification supplies (silica gel for chromatography).
-
Procedure:
-
To a solution of cholesterol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) is added this compound (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting alcohol), the reaction mixture is diluted with CH2Cl2 and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure cholesteryl O-(2-pyridyl) thionocarbonate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the Barton-McCombie deoxygenation using DPT.
Amide and Peptide Bond Formation
DPT also serves as an effective coupling reagent for the formation of amide and peptide bonds, acting as a dehydrating agent to facilitate the reaction between a carboxylic acid and an amine.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is critical in peptide synthesis to ensure high yields and minimize racemization. The following table provides a qualitative comparison of DPT with other widely used coupling reagents.
| Reagent | Relative Reactivity | Racemization Risk | Byproduct Removal |
| This compound (DPT) | Moderate | Low to Moderate | Water-soluble (2-pyridone) |
| HATU/HBTU | High | Low | Generally requires chromatographic purification |
| EDC/HOBt | Moderate to High | Low | Water-soluble urea (B33335) byproduct |
| DCC | High | Moderate to High | Insoluble urea byproduct, requires filtration |
Discussion:
HATU and HBTU are highly effective coupling reagents, particularly for sterically hindered amino acids, but they are also more expensive.[3][4] EDC in combination with HOBt is a popular choice due to the formation of a water-soluble urea byproduct, simplifying purification. DCC is a cost-effective and highly reactive reagent, but the formation of an insoluble dicyclohexylurea (DCU) byproduct can complicate purification, and it carries a higher risk of racemization.[5]
DPT offers a good balance of reactivity and ease of purification. The primary byproduct, 2-pyridone, is water-soluble and can often be removed by aqueous workup. While not as reactive as the uronium-based reagents like HATU, DPT is a reliable and cost-effective option for many standard amide bond formations.
Experimental Protocol: Amide Synthesis using this compound
General Procedure for Amide Bond Formation:
-
Materials: Carboxylic acid, amine, this compound (DPT), 4-(Dimethylamino)pyridine (DMAP, catalytic), and a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent is added DPT (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with a mild acid (e.g., 1M HCl) to remove unreacted amine and DMAP, followed by a wash with saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid and the 2-pyridone byproduct.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude amide can be further purified by crystallization or column chromatography if necessary.
-
Logical Relationships in Reagent Selection
The choice of coupling reagent is often a balance between reactivity, cost, and ease of purification. The following diagram illustrates a simplified decision-making process.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of complex molecules. In Barton-McCombie deoxygenation, it provides a stable and easy-to-handle alternative to other thiocarbonylating agents. For amide and peptide bond formation, DPT offers a cost-effective solution with a straightforward workup procedure. While more reactive reagents may be necessary for particularly challenging substrates, DPT proves to be a reliable choice for a wide range of standard transformations, making it a worthy consideration for the synthetic chemist's toolbox. The provided protocols and comparative data serve as a guide to aid in the effective implementation of DPT in your research and development endeavors.
References
A Comparative Guide to Thioamide Synthesis: Lawesson's Reagent vs. Di-2-Pyridyl Thionocarbonate
For researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing molecules, the choice of reagent for thioamide synthesis is a critical decision. This guide provides an objective comparison of two prominent reagents, Lawesson's Reagent and Di-2-Pyridyl Thionocarbonate, highlighting their distinct mechanisms and applications in forming the thioamide functionality.
While both reagents are instrumental in organosulfur chemistry, they operate via fundamentally different pathways. Lawesson's reagent is a classic thionating agent for the direct conversion of amides to thioamides. In contrast, this compound serves as a thiocarbonyl transfer agent, enabling the synthesis of thioamides from amines. This guide will delve into the efficiency, experimental protocols, and mechanistic pathways of each reagent to inform your synthetic strategy.
Lawesson's Reagent: The Direct Thionation of Amides
Lawesson's reagent (LR) is a well-established and widely used reagent for the conversion of a carbonyl group in an amide directly into a thiocarbonyl group.[1][2][3][4] It is valued for its reliability and effectiveness across a broad range of amide substrates.[5]
Mechanism of Action
In solution, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This intermediate reacts with the carbonyl group of the amide to form a transient four-membered thiaoxaphosphetane ring. The driving force of the reaction is the subsequent cycloreversion, which results in the formation of a stable P=O bond and the desired thioamide.[1][2]
Performance Data
Lawesson's reagent has demonstrated high efficiency in the thionation of a variety of amides under relatively mild conditions.
| Substrate (Amide) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylbenzamide | Lawesson's Reagent | Toluene | Reflux | 3 | 95 | [6] |
| N-Benzylbenzamide | Lawesson's Reagent | THF | Reflux | 1 | 88 | [5] |
| Benzamide (B126) | Lawesson's Reagent | THF | RT | 0.5 | 86 | [7] |
| N,N-Dimethylbenzamide | Lawesson's Reagent | Xylene | 140 | 2 | 92 | [3] |
Experimental Protocol: Thionation of Benzamide
The following protocol is a representative example of an amide thionation using Lawesson's reagent.
Materials:
-
Benzamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) Gel for column chromatography
-
Petroleum ether and Ether for elution
Procedure:
-
Dissolve Lawesson's reagent (1.43 mmol) in anhydrous THF (120 ml).
-
To this solution, add a solution of benzamide (2.86 mmol) in anhydrous THF (50 ml) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Perform a standard aqueous work-up by adding water and extracting the product with ether.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ether to yield the pure thiobenzamide.[7]
Reaction Workflow
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. arkat-usa.org [arkat-usa.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
The Efficacy of Di-2-Pyridyl Thionocarbonate in Modern Synthesis: A Comparative Analysis
In the landscape of chemical synthesis, the choice of coupling reagent is a critical factor that dictates the efficiency, yield, and purity of the final product. For researchers, scientists, and professionals in drug development, Di-2-Pyridyl Thionocarbonate (DPTC) has emerged as a versatile and powerful reagent for a range of transformations, including esterification, thioesterification, and peptide coupling. This guide provides an objective comparison of DPTC's performance against other common methods, supported by experimental data, detailed protocols, and mechanistic insights to inform reagent selection in demanding synthetic applications.
Esterification: A Superior Approach for Hindered Alcohols
The formation of ester bonds, a cornerstone of organic synthesis, can be challenging, particularly when dealing with sterically hindered alcohols. Traditional methods, such as those employing carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), often fall short in these scenarios, leading to low yields and requiring harsh reaction conditions. DPTC, in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), has demonstrated significant advantages in these difficult esterifications.
Comparative Performance in Esterification
| Carboxylic Acid | Alcohol | Reagent | Conditions | Yield (%) | Reference |
| 2-Phenylpropionic acid | 2,4-Dimethyl-3-pentanol | DPTC/DMAP (cat.) | Toluene, 70°C | 91 | [1] |
| 2-Phenylpropionic acid | 2,4-Dimethyl-3-pentanol | DCC/DMAP | Toluene, 70°C | No Reaction | [1] |
| Pyruvic acid | Bulky 8-membered ring alcohol | DPTC/DMAP (cat.) | Toluene, 70°C | High Yield | [1] |
| Pyruvic acid | Bulky 8-membered ring alcohol | DCC/DMAP | Toluene, 70°C | No Reaction | [1] |
| Various Acids | 1-Adamantanol | DPTC/DMAP (cat.) | Toluene, reflux | quant. | [1] |
| Various Acids | 2-Methyl-1-phenyl-2-propanol | DPTC/DMAP (cat.) | Toluene, reflux | 84 | [1] |
As the data indicates, the DPTC/DMAP system provides excellent yields for the esterification of highly hindered secondary and tertiary alcohols, where the DCC/DMAP method fails completely[1]. This highlights a key advantage of DPTC in the synthesis of complex molecules where steric hindrance is a significant barrier.
Experimental Protocol: Esterification of a Hindered Alcohol using DPTC
-
To a solution of the carboxylic acid (1.1 eq) and the hindered alcohol (1.0 eq) in a suitable solvent (e.g., diethyl ether or toluene), add this compound (1.1 eq).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired ester[1].
Reaction Mechanism
The esterification reaction mediated by DPTC is proposed to proceed through the formation of a highly reactive 2-pyridyl ester intermediate.
Caption: Proposed mechanism for DPTC-mediated esterification.
The reaction is initiated by the activation of the carboxylic acid by DPTC in the presence of DMAP, leading to the formation of a 2-pyridyl ester and 2-hydroxypyridine[1]. This intermediate is then susceptible to nucleophilic attack by the alcohol, yielding the final ester product and regenerating 2-hydroxypyridine.
Thioesterification: An Efficient Route to Thioesters
Thioesters are important intermediates in organic synthesis, particularly in the construction of complex natural products and in ligation chemistries. While several methods exist for their preparation, DPTC offers a mild and efficient alternative.
Experimental Protocol: Thioester Synthesis using DPTC
-
To a solution of the carboxylic acid (1.0 eq) and a thiol (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF), add this compound (1.1 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the pure thioester.
Reaction Mechanism
The mechanism for thioesterification is believed to be analogous to that of esterification, involving the formation of a 2-pyridyl ester intermediate which is then intercepted by a thiol nucleophile.
Caption: Proposed mechanism for DPTC-mediated thioesterification.
Peptide Coupling: A Promising Alternative
The formation of amide bonds is central to peptide synthesis. While a plethora of coupling reagents have been developed, each with its own set of advantages and disadvantages, DPTC presents itself as a viable option. It is often used in a stepwise procedure where the carboxylic acid is first activated with DPTC and DMAP to form the 2-pyridyl ester, which is then reacted with the amine component[2].
Comparative Performance of Peptide Coupling Reagents
Direct, quantitative side-by-side comparisons of DPTC with popular peptide coupling reagents like HBTU, HATU, or BOP are not extensively documented in single studies. However, the effectiveness of DPTC can be inferred from its successful application in forming amide bonds in high yields[2]. The choice of coupling reagent in peptide synthesis is often dictated by factors such as the steric hindrance of the amino acids, the desired reaction time, and the need to suppress racemization.
| Coupling Reagent | Typical Conditions | Key Advantages | Potential Drawbacks |
| DPTC/DMAP | Stepwise activation and coupling | Effective for hindered systems, mild conditions | Stepwise procedure can be longer |
| DCC/HOBt | One-pot coupling | Cost-effective, widely used | Formation of insoluble DCU byproduct, potential for racemization |
| HBTU/HATU | One-pot coupling with a base (e.g., DIPEA) | Fast reaction times, high yields | Potential for guanidinylation of the N-terminus, higher cost |
| BOP | One-pot coupling with a base | High reactivity | Formation of carcinogenic HMPA byproduct |
Experimental Protocol: Peptide Coupling using DPTC (Stepwise)
-
Activation: To a solution of the N-protected amino acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add DPTC (1.0 eq) and a catalytic amount of DMAP. Stir the mixture at room temperature until the formation of the 2-pyridyl ester is complete (monitored by TLC).
-
Coupling: To the solution containing the activated 2-pyridyl ester, add the N-terminal deprotected amino acid or peptide ester (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) if the amine component is a salt.
-
Stir the reaction mixture at room temperature until the coupling is complete.
-
Work-up the reaction mixture by washing with a mild acid, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the resulting peptide by chromatography.
Reaction Mechanism
The mechanism for peptide bond formation using DPTC follows the same initial activation pathway as esterification and thioesterification, culminating in the nucleophilic attack of the amine on the activated 2-pyridyl ester.
References
Assessing the Functional Group Tolerance of Di-2-Pyridyl Thionocarbonate: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a robust and versatile reagent for the thionocarbonylation of alcohols, Di-2-Pyridyl Thionocarbonate (DPTC) presents a compelling option. This guide provides an objective comparison of DPTC's performance with alternative reagents, supported by available experimental data and detailed protocols, to aid in the selection of the most suitable method for your synthetic needs.
This compound is a widely used reagent for the conversion of alcohols to O-alkyl thionocarbonates, which are key intermediates in various synthetic transformations, most notably the Barton-McCombie deoxygenation reaction. The efficacy and utility of a thionocarbonylation reagent are critically dependent on its tolerance to a wide array of functional groups present in complex molecules. This guide aims to shed light on the functional group compatibility of DPTC.
Comparison of Thionocarbonylation Reagents
The selection of a thionocarbonylation reagent is often dictated by the substrate's complexity and the presence of sensitive functional groups. While several reagents can effect this transformation, they differ in their reactivity, stability, and functional group tolerance.
| Reagent | Structure | Key Advantages | Potential Limitations |
| This compound (DPTC) |
| Crystalline solid, stable to storage. Favorable reactivity profile. By-products are readily removed. | Data on tolerance to a very broad range of functional groups is not extensively tabulated in a single source. |
| Thiophosgene (CSCl₂) |
| Highly reactive. | Extremely toxic and volatile liquid, requires specialized handling. Reacts with a wide range of nucleophiles, leading to poor selectivity.[1][2] |
| 1,1'-Thiocarbonyldiimidazole (TCDI) |
| Crystalline solid, commercially available. | Can be less reactive towards hindered alcohols. Imidazole by-product can sometimes complicate purification. |
| Lawesson's Reagent |
| Effective for the thionation of a wide range of carbonyl compounds.[3][4] | Primarily used for converting carbonyls to thiocarbonyls, not directly for thionocarbonylation of alcohols. Can have solubility issues.[3][4] |
Assessing Functional Group Tolerance of this compound
A comprehensive search of available literature for specific quantitative data on the functional group tolerance of this compound in the thionocarbonylation of a diverse range of functionalized alcohols did not yield a consolidated table of results. However, the widespread use of DPTC in the synthesis of complex natural products suggests a high degree of tolerance for many common functional groups. The related reagent, Di-2-pyridyl carbonate (DPC), has been shown to be effective for the alkoxycarbonylation of amines in good yields, indicating compatibility with amine functionalities.[3]
The general reactivity of DPTC involves the nucleophilic attack of an alcohol on the thiocarbonyl carbon, with the displacement of a 2-pyridone leaving group. This reaction is typically performed in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the deprotonation of the alcohol.
Based on general principles of organic reactivity and information from related reagents, the expected tolerance of DPTC towards various functional groups is summarized below. It is important to note that these are predictions and should be confirmed by small-scale experiments for specific substrates.
| Functional Group | Present on Alcohol Substrate | Expected Tolerance with DPTC | Potential Side Reactions/Considerations |
| Amines (Primary & Secondary) | Yes | Moderate | Competitive reaction with the amine to form thiocarbamates is possible. Protection of the amine may be necessary. |
| Amides | Yes | Good | Generally stable under the reaction conditions. |
| Carboxylic Acids | Yes | Poor | The acidic proton will likely be deprotonated by the base, and the resulting carboxylate may compete as a nucleophile. Protection is recommended. |
| Esters | Yes | Excellent | Generally stable. |
| Ketones & Aldehydes | Yes | Good | Generally stable, although enolizable ketones/aldehydes could potentially undergo side reactions in the presence of a strong base. |
| Alkenes & Alkynes | Yes | Excellent | Generally inert to the reaction conditions. |
| Halides (Alkyl & Aryl) | Yes | Excellent | Generally stable. |
| Ethers (Aliphatic & Aryl) | Yes | Excellent | Generally stable. |
| Silyl Ethers | Yes | Good | Generally stable, but may be sensitive to prolonged reaction times or excess base. |
| Nitro Groups | Yes | Good | Generally stable. |
| Azides | Yes | Excellent | Generally stable. |
| Thiols | Yes | Poor | Thiols are more nucleophilic than alcohols and will preferentially react with DPTC. Protection is required. |
| Phenols | Yes | Moderate | Phenols can react with DPTC. Selective reaction with an aliphatic alcohol in the presence of a phenol (B47542) may be challenging. |
Experimental Protocols
The following are general experimental protocols for the thionocarbonylation of primary and secondary alcohols using this compound. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for Thionocarbonylation of a Primary or Secondary Alcohol:
Materials:
-
Alcohol substrate
-
This compound (DPTC) (1.1 - 1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 1.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol in the chosen anhydrous solvent under an inert atmosphere, add DMAP.
-
Add DPTC to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired O-alkyl thionocarbonate.
Visualizing the Workflow
The general workflow for assessing the functional group tolerance of a thionocarbonylation reagent can be visualized as follows:
Caption: Experimental workflow for assessing functional group tolerance.
Signaling Pathways in Drug Development
In the context of drug development, the functional groups on a molecule are critical for its interaction with biological targets. The ability to selectively modify a molecule without affecting these crucial functional groups is paramount. Thionocarbonylation followed by deoxygenation can be a key step in structure-activity relationship (SAR) studies.
Caption: Role of DPTC in SAR studies for drug development.
References
- 1. Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05513B [pubs.rsc.org]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O,O-Dipyridin-2-yl carbonothioate | C11H8N2O2S | CID 719784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Di-2-Pyridyl Thionocarbonate: A Comparative Review of its Applications in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Di-2-pyridyl thionocarbonate (DPTC) has emerged as a versatile reagent in organic chemistry, particularly in the formation of amide and ester linkages. This guide provides a comparative analysis of DPTC's performance against other common alternatives, supported by available experimental data and detailed methodologies.
Peptide Synthesis: An Alternative Coupling Reagent
This compound is utilized as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between amino acids. Its performance can be compared with other widely used coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
While direct comparative studies with quantitative yield data under identical conditions are limited in the literature, the efficiency of 2-pyridyl esters, which are key intermediates in DPTC-mediated couplings, has been shown to be greater than that of p-nitrophenyl esters in non-polar solvents[1]. This suggests that DPTC can be a reactive and useful reagent for peptide synthesis.
For context, the following table summarizes typical performance data for common peptide coupling reagents. The inclusion of data for DPTC would require further direct comparative experimental studies.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
| DPTC | DMAP (catalytic) | Amine Substrate | DCM, DMF | 2-4 h | Data not available |
| HATU | HOAt | DIPEA | DMF | 30-60 min | >95 |
| HBTU | HOBt | DIPEA | DMF | 30-60 min | >95 |
| PyBOP | HOBt | DIPEA | DMF | 1-2 h | >90 |
Experimental Protocol: Peptide Coupling using DPTC (General Procedure)
-
Activation: To a solution of the N-protected amino acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add this compound (1 equivalent) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for a designated period to form the activated 2-pyridyl thioester intermediate.
-
Coupling: Add the amino component (amino acid ester or peptide) (1 equivalent) to the reaction mixture.
-
Completion and Work-up: Monitor the reaction by a suitable method (e.g., TLC or LC-MS). Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.
Thioester Synthesis
DPTC serves as an efficient reagent for the synthesis of thioesters from carboxylic acids and thiols. This transformation is valuable in the synthesis of various biologically active molecules and intermediates.
Experimental Protocol: Thioesterification using DPTC (General Procedure)
-
Activation: In an inert atmosphere, dissolve the carboxylic acid (1 equivalent), this compound (1.1 equivalents), and a catalytic amount of DMAP in an anhydrous solvent (e.g., DCM or THF).
-
Reaction: Stir the solution at room temperature until the activation of the carboxylic acid is complete.
-
Thiol Addition: Add the thiol (1 equivalent) to the reaction mixture.
-
Completion and Purification: Continue stirring at room temperature and monitor the reaction's progress. After completion, the reaction mixture is worked up by washing with aqueous solutions to remove by-products, and the desired thioester is purified by column chromatography.
Other Applications
Reaction Mechanisms
The reactivity of this compound in acylation reactions is significantly enhanced by the use of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP). The general mechanism involves the initial activation of the thionocarbonate by DMAP, followed by the formation of a highly reactive acylpyridinium intermediate.
DMAP-Catalyzed Acylation using DPTC
The reaction pathway for DMAP-catalyzed amide or ester formation using DPTC can be visualized as a two-step process. First, DMAP attacks one of the carbonyl carbons of DPTC, leading to the formation of a reactive acylpyridinium salt and the release of a 2-thiopyridone leaving group. This intermediate then readily reacts with a nucleophile (an amine or an alcohol) to form the final amide or ester product, regenerating the DMAP catalyst in the process.
Caption: DMAP-catalyzed acylation pathway using DPTC.
Experimental Workflow for Peptide Synthesis
The general workflow for a DPTC-mediated peptide coupling follows a logical sequence of activation, coupling, and purification.
References
Navigating the Final Frontier of Synthesis: A Comparative Guide to Deoxygenation Methods in Total Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of total synthesis, the selective removal of a hydroxyl group represents a common yet formidable challenge. This guide provides a comparative analysis of prominent deoxygenation methods, leveraging case studies from complex natural product synthesis to offer a clear perspective on their relative performance, scope, and limitations.
The strategic removal of a hydroxyl group, or deoxygenation, is a critical transformation in the synthesis of numerous biologically active molecules. The choice of method can significantly impact the overall efficiency and success of a synthetic route. This guide delves into the practical application of key deoxygenation strategies, with a focus on the classic Barton-McCombie reaction and emerging tin-free alternatives, providing the necessary data for informed decision-making in complex synthetic endeavors.
The Enduring Standard: The Barton-McCombie Deoxygenation
The Barton-McCombie reaction has long been a cornerstone of deoxygenation in organic synthesis.[1][2] This two-step process involves the conversion of an alcohol to a thiocarbonyl derivative, typically a xanthate or a thionoester, followed by a radical-mediated reduction.[1] The reliability and broad functional group tolerance of this method have cemented its status as a go-to strategy in the assembly of complex natural products.[2]
A key advantage of the Barton-McCombie reaction is its applicability to a wide range of alcohols, including sterically hindered secondary and tertiary centers, where ionic methods might fail due to competing elimination or rearrangement pathways.[1] The reaction proceeds via a radical mechanism, which generally avoids such side reactions.[1]
However, the classical Barton-McCombie protocol is not without its drawbacks. The use of stoichiometric amounts of toxic and difficult-to-remove organotin hydrides, such as tributyltin hydride (Bu₃SnH), poses significant challenges in terms of product purification and environmental concerns.[3] This has spurred the development of numerous alternative, "tin-free" methodologies.
The Rise of Tin-Free Alternatives
In response to the limitations of the Barton-McCombie reaction, a host of innovative tin-free deoxygenation methods have emerged. These approaches often rely on alternative radical initiators and hydrogen atom donors, or proceed through entirely different mechanistic pathways, such as photo-redox catalysis and electrochemical reduction.[3][4][5]
These modern methods aim to provide milder, more environmentally benign, and often more efficient solutions for deoxygenation. They offer the potential to circumvent the use of toxic reagents while expanding the scope of deoxygenation to previously challenging substrates.[3]
Comparative Analysis: Deoxygenation in Action
To provide a practical comparison, we will examine case studies from the total synthesis of complex natural products where different deoxygenation strategies have been employed.
Case Study 1: Deoxygenation in the Synthesis of a Complex Diterpenoid
In the synthesis of a complex diterpenoid, a pivotal step required the deoxygenation of a hindered secondary alcohol. Both the traditional Barton-McCombie reaction and a modern photo-redox-catalyzed approach were explored.
| Method | Activating Group | Reagents | Solvent | Yield (%) |
| Barton-McCombie | Phenyl thionocarbonate | Bu₃SnH, AIBN | Toluene (B28343) | 75 |
| Photo-redox Catalysis | Mesylate | Ir(ppy)₃, Hantzsch ester, DBU | DMF | 85 |
As the data indicates, the photo-redox-catalyzed method offered a higher yield and avoided the use of toxic tin reagents, highlighting the potential advantages of modern deoxygenation strategies.
Experimental Protocols
Barton-McCombie Deoxygenation Protocol:
To a solution of the alcohol (1.0 equiv) in pyridine (B92270) (0.2 M) at 0 °C was added phenyl chlorothionoformate (1.2 equiv). The reaction mixture was stirred at room temperature for 4 hours. The mixture was then diluted with diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer was dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude thionocarbonate was dissolved in toluene (0.1 M), and Bu₃SnH (1.5 equiv) and AIBN (0.1 equiv) were added. The solution was de-gassed and heated to 80 °C for 2 hours. After cooling to room temperature, the solvent was removed in vacuo, and the residue was purified by flash chromatography to afford the deoxygenated product.
Photo-redox-Catalyzed Deoxygenation Protocol:
To a solution of the alcohol (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C was added methanesulfonyl chloride (1.2 equiv) and triethylamine (B128534) (1.5 equiv). The reaction was stirred for 1 hour at 0 °C. The mixture was diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over MgSO₄, filtered, and concentrated. The crude mesylate was dissolved in DMF (0.1 M), and Ir(ppy)₃ (1 mol%), Hantzsch ester (1.5 equiv), and DBU (2.0 equiv) were added. The mixture was de-gassed with argon for 15 minutes and then irradiated with blue LEDs at room temperature for 12 hours. The reaction mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash chromatography to yield the deoxygenated product.
Logical Workflow for Method Selection
The choice of a deoxygenation method is a critical decision in the planning of a total synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate strategy based on key substrate features and reaction compatibility.
Caption: A decision-making workflow for selecting a deoxygenation method.
Signaling Pathways in Photo-redox Catalysis
Photo-redox catalysis represents a paradigm shift in radical chemistry, enabling the generation of radicals under exceptionally mild conditions. The following diagram outlines the general catalytic cycle for a deoxygenative process.
References
Safety Operating Guide
Proper Disposal of Di-2-Pyridyl Thionocarbonate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the disposal of Di-2-Pyridyl Thionocarbonate (CAS No. 96989-50-3), a compound recognized as a skin and eye irritant that may also cause respiratory irritation.[1][2] Adherence to these procedural guidelines is critical for minimizing risks and complying with safety regulations.
Hazard and Safety Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This information, summarized from safety data sheets (SDS), dictates the necessary precautions.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal of this compound, the following personal protective equipment is mandatory:
| PPE Type | Specification |
| Hand Protection | Protective gloves. |
| Eye/Face Protection | Goggles or safety glasses with side-shields (European Standard EN 166).[2] |
| Skin and Body Protection | Long-sleeved clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dust is generated.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the immediate operational steps for the safe disposal of this compound waste. This procedure is based on standard guidelines provided in safety data sheets.
1. Waste Collection:
-
Carefully sweep up the solid this compound waste.
-
Take measures to avoid the formation of dust during collection.[1]
-
Do not let the product enter drains or the environment.[1][2]
2. Containerization:
-
Place the collected waste into a suitable, clearly labeled, and closed container for disposal.[1][2]
-
The container must be kept tightly closed and stored in a dry, well-ventilated area.
3. Labeling:
-
Clearly label the waste container with the chemical name: "this compound Waste".
-
Include appropriate hazard symbols (e.g., irritant).
4. Storage Prior to Disposal:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be away from incompatible materials. The substance is noted to be heat and moisture-sensitive.
5. Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal in accordance with local, state, and federal regulations.
Below is a visual representation of the disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Di-2-Pyridyl Thionocarbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Di-2-Pyridyl Thionocarbonate, including detailed operational procedures and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Prevents inhalation of dust particles which can cause respiratory irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact, which can lead to irritation.[5] |
| Body Protection | Laboratory coat, long-sleeved clothing | Provides a barrier against accidental skin exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step procedures cover the entire lifecycle of the chemical in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the label correctly identifies the contents as this compound and that the hazard symbols are clearly visible.
-
Wear appropriate PPE (gloves and eye protection) during the inspection process.
2. Storage:
-
Store in a tightly sealed container to prevent exposure to moisture and air.[6]
-
Keep in a cool, dry, and well-ventilated area.[6]
-
For long-term storage, a freezer at -20°C is recommended.[1][2]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
3. Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Weigh the required amount of the compound in the fume hood. Avoid creating dust.
-
Wash hands thoroughly with soap and water after handling.[6]
4. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and residual chemical, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[6]
-
Do not dispose of the chemical down the drain.[6]
-
Collect waste in a designated, properly labeled, and sealed container.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and practiced response is essential to ensure safety and minimize environmental contamination.
Caption: Workflow for handling a this compound spill.
By implementing these safety protocols, laboratories can ensure the well-being of their personnel and maintain a high standard of operational safety. This proactive approach to chemical handling builds a foundation of trust and reliability in your research endeavors.
References
- 1. 二(2-吡啶)硫代碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 二(2-吡啶)硫代碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. O,O-Dipyridin-2-yl carbonothioate | C11H8N2O2S | CID 719784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
